molecular formula C13H18ClNO B1491533 N-benzyl-N-butyl-2-chloroacetamide CAS No. 73685-57-1

N-benzyl-N-butyl-2-chloroacetamide

Cat. No.: B1491533
CAS No.: 73685-57-1
M. Wt: 239.74 g/mol
InChI Key: NRGDVOMJGLZQBT-UHFFFAOYSA-N
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Description

N-Benzyl-N-butyl-2-chloroacetamide is a specialized chloroacetamide derivative designed for use as a key synthetic intermediate in organic chemistry and drug discovery research. This compound features a reactive chloroacetyl group and a benzyl-n-butyl amine structure, making it a valuable scaffold for the development of more complex molecules through nucleophilic substitution reactions, particularly nitrogen alkylation and the synthesis of targeted amide derivatives. Researchers utilize this and similar N-substituted chloroacetamides as versatile building blocks in medicinal chemistry. For example, compounds with the N-benzyl-2-chloroacetamide structure serve as precursors in the synthesis of pharmacologically active molecules, including potential antipsychotic agents like 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides . The reactivity of the chloroacetamide group also allows for its application in the formation of metal complexes and other advanced chemical entities . As a laboratory reagent, it is essential to handle this material with care. Refer to the associated Safety Data Sheet for detailed hazard information. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-N-butyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-2-3-9-15(13(16)10-14)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGDVOMJGLZQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265861
Record name N-Butyl-2-chloro-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73685-57-1
Record name N-Butyl-2-chloro-N-(phenylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73685-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-2-chloro-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Benzyl-N-butyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Electrophilic Alkylating Agent / Tertiary


-Chloroacetamide
Document Type:  Technical Guide for Research & Development
Date:  February 23, 2026

Part 1: Executive Summary & Chemical Identity

N-benzyl-N-butyl-2-chloroacetamide is a specialized tertiary amide featuring a reactive


-chloro "warhead." Unlike its secondary amide counterpart (N-benzyl-2-chloroacetamide), this molecule lacks an amidic hydrogen, preventing hydrogen bond donation. This structural modification significantly alters its physicochemical profile, increasing lipophilicity (LogP) and membrane permeability, making it a potent scaffold for covalent probe design and pharmaceutical intermediate synthesis.
Core Chemical Data
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 239.74 g/mol
Physical State Viscous oil or low-melting solid (Predicted MP < 30°C)
Solubility Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water
Reactive Motif

-Halogenated amide (Electrophile)
Key Reactivity

Alkylation (Thiol-selective)

Part 2: Synthesis & Production Protocol

The synthesis of this compound follows a nucleophilic acyl substitution pathway. To ensure high purity and prevent hydrolysis of the acid chloride, anhydrous conditions with a non-nucleophilic base scavenger are recommended.

Reagents
  • Precursor: N-Benzylbutylamine (Secondary amine)

  • Reagent: Chloroacetyl chloride (1.1 - 1.2 equivalents)

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 equivalents)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with N-benzylbutylamine (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA (1.5 eq) and cool the solution to 0°C using an ice bath.

  • Acylation: Add chloroacetyl chloride (1.2 eq) dropwise over 15–20 minutes.

    • Technical Note: The reaction is highly exothermic. Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the amine via TLC (Mobile phase: 20% EtOAc/Hexanes).

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine/TEA), followed by brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , gradient 0–20% EtOAc in Hexanes).
    

Part 3: Mechanism of Action (Reactivity Profile)

The biological and chemical utility of this molecule stems from the


-carbon's susceptibility to nucleophilic attack. The electron-withdrawing carbonyl group adjacent to the chlorine atom polarizes the C-Cl bond, making the methylene carbon an excellent electrophile.
Primary Target: Cysteine Alkylation

In biological systems, this molecule acts as a covalent modifier, preferentially targeting the thiolate anion of cysteine residues (and to a lesser extent, histidine or lysine) via an


 mechanism.
Mechanistic Diagram

G Substrate This compound (Electrophile) TS Transition State [Pentacoordinate] Substrate->TS SN2 Attack Nu Cysteine Thiolate (Nucleophile, R-S⁻) Nu->TS SN2 Attack Product Thioether Adduct (Irreversible Inhibition) TS->Product Bond Formation LG Chloride Ion (Leaving Group) TS->LG Departure

Figure 1: The


 reaction pathway showing the irreversible alkylation of a biological nucleophile (Cysteine) by the chloroacetamide warhead.

Part 4: Applications & Biological Relevance

Covalent Inhibition Probes

Chloroacetamides are "tuned" electrophiles. They are less reactive than acrylamides but more specific than


-halo ketones.
  • Utility: Used in Activity-Based Protein Profiling (ABPP) to map reactive cysteines in the proteome. The benzyl and butyl groups provide hydrophobic interactions that can direct the molecule to specific binding pockets before the covalent event occurs.

Synthetic Intermediate

The chloride is a versatile leaving group for further functionalization:

  • Finkelstein Reaction: Conversion to Iodoacetamide (more reactive).

  • Amination: Reaction with secondary amines to form glycine derivatives (peptidomimetics).

  • Heterocycle Formation: Precursor for oxindoles or lactams via intramolecular cyclization (if the benzyl ring is suitably substituted).

Agrochemical Analog

This molecule shares the core pharmacophore of chloroacetamide herbicides (e.g., Butachlor, Acetochlor). These compounds inhibit the synthesis of very long-chain fatty acids (VLCFAs) in plants.

  • Note: While this compound is not a commercial herbicide, it is often used in structure-activity relationship (SAR) studies to optimize lipophilicity.

Part 5: Safety & Handling (HSE)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves (double gloving recommended).
Eye Damage Causes serious eye damage (H318)Use chemical splash goggles.
Sensitization May cause allergic skin reaction (H317)Avoid inhalation of vapors; use fume hood.
Acute Toxicity Toxic if swallowed (Predicted)Do not eat, drink, or smoke when using.

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic chloride before disposal.

References

  • Synthesis of Chloroacetamides (General Protocol)

    • BenchChem. (2025).[2][3] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

    • (Verified general protocol for chloroacetylation).

  • Reactivity with Thiols (Kinetic Studies)

    • P. Flanagan et al. (2015). A kinetic study of thiol addition to N-phenylchloroacetamide. Royal Society of Chemistry (RSC) Advances.
    • (Mechanistic grounding for

      
       behavior).
      
  • Related Herbicide Chemistry (Chloroacetamide Class): Roberts, T. R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Provides context for the biological activity of -dialkyl-chloroacetamides).
  • Analogous Synthesis (N-benzyl-2-chloroacetamide)

    • Sigma-Aldrich.
    • (Used as a reference for physical property divergence).

Sources

Analytical methods for N-benzyl-N-butyl-2-chloroacetamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Development Guide: N-Benzyl-N-butyl-2-chloroacetamide

Executive Summary This technical guide outlines the characterization and quality control (QC) framework for This compound (Molecular Formula:


; MW: 239.74  g/mol ).[1][2] Unlike its secondary amide counterpart (N-benzyl-2-chloroacetamide), this tertiary amide lacks a hydrogen bond donor, significantly altering its solubility profile and chromatographic behavior.[1][2][3] As a reactive 

-chloroacetamide, it serves as a potent electrophile in the synthesis of local anesthetics (e.g., lidocaine analogs) and peptidomimetics.[1][2][3]

This document details self-validating protocols for structural elucidation (NMR, MS) and purity analysis (HPLC, GC), emphasizing the detection of hydrolytic degradants and unreacted amine precursors.[1][2][3]

Part 1: Physicochemical Profile & Structural Logic[1][2]

Understanding the molecule's behavior is the prerequisite for method selection.[1][2][3]

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 239.74 DaDetectable by single-quad MS (ESI+ or EI).[1][2]
LogP (Predicted) ~2.8 - 3.2Lipophilic; requires high organic content in RP-HPLC.[1][2]
Reactivity Alkylating Agent (

)
Critical: Unstable in basic media. Hydrolyzes to N-benzyl-N-butylamine and chloroacetic acid.[1][2]
Stereochemistry Achiral (but Rotameric)Expert Insight: The

bond has restricted rotation.[1][2][3] NMR may show dual peaks (cis/trans rotamers) at RT, often mistaken for impurities.[1][2][3]

Part 2: Spectroscopic Identification (The Fingerprint)[1][2][3]

Nuclear Magnetic Resonance (NMR)

The definitive identification relies on


-NMR.[1][2][3][4] The tertiary amide structure creates distinct environments for the benzyl and butyl groups depending on their orientation relative to the carbonyl oxygen.[1][2][3]

Protocol: Dissolve ~10 mg in


 or 

.

Predicted Shifts & Assignments (


, 400 MHz): 
MoietyChemical Shift (

, ppm)
MultiplicityInterpretation
Aromatic 7.15 – 7.40Multiplet (5H)Benzyl ring protons.[1][2]
Benzyl

4.55 / 4.62Singlet (2H)Benzylic protons.[1][2][3] May appear as two unequal singlets due to rotamers.[1][2][3]

4.05 / 4.10Singlet (2H)

-chloro protons.[1][2] Deshielded by Cl and Carbonyl.[1][2][3]
Butyl

3.25 – 3.40Triplet (2H)Methylene adjacent to Nitrogen.[1][2]
Butyl Chain 1.20 – 1.60Multiplets (4H)Central methylene groups of the butyl chain.[1][2][3]
Butyl

0.90Triplet (3H)Terminal methyl.[1][2][3]

Note: If rotamers hinder integration, run the experiment at 50°C to coalesce the peaks.

Mass Spectrometry (MS) Fragmentation

The presence of a single chlorine atom provides a "self-validating" isotopic signature.[1][2]

  • Isotope Pattern: The molecular ion (

    
    ) and (
    
    
    
    ) peaks must appear in a 3:1 ratio (intensity of
    
    
    vs
    
    
    ).[1][2][3]
  • Key Fragments (EI, 70eV):

    • m/z 91: Tropylium ion (

      
      ) – Base peak (usually).[1][2][3]
      
    • m/z 239/241: Molecular ion (

      
      ).[1][3]
      
    • m/z 190: Loss of

      
       (Characteristic of chloroacetamides).[1][2][3]
      

Part 3: Chromatographic Methods (Purity & Impurities)[1][2][3][5]

Workflow Visualization

The following diagram illustrates the analytical decision tree for characterizing this intermediate.

AnalyticalWorkflow cluster_Methods Separation Techniques Sample Crude Reaction Mixture Prep Sample Prep (Dilute in ACN) Sample->Prep HPLC RP-HPLC (UV/MS) (Quantification) Prep->HPLC Main Assay GC GC-MS (Volatile Impurities) Prep->GC Residual Solvents & Precursors Data Data Processing HPLC->Data GC->Data Decision Pass/Fail Criteria Data->Decision Purity > 98%?

Caption: Analytical workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect the hydrolysis product (Chloroacetic acid) and precursor (Amine).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .[1][2][3]
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps the amine precursor protonated).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Gradient:

    • 0-2 min: 10% B (Hold)[1][2]

    • 2-15 min: 10%

      
       90% B[1]
      
    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Benzyl ring).[1][3]

  • Sample Diluent: 50:50 ACN:Water.[1][2][3] Do not use alcohols (MeOH) as diluents for long-term storage to prevent transesterification or solvolysis of the chloro-group.[1][2]

Gas Chromatography (GC-MS)

Objective: Confirm identity and detect volatile organic impurities (VOIs).

  • Inlet: Split (20:1), 250°C.

  • Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m

    
     0.25mm.[1][2]
    
  • Carrier: Helium, 1.0 mL/min constant flow.[1][2][3]

  • Oven Program:

    • 50°C (1 min hold)

    • Ramp 20°C/min to 280°C

    • Hold 5 min.

  • Detection: MS (Scan 40-400 amu).[1][2]

Part 4: Impurity Profiling & Degradation Logic[1][2][3]

The synthesis typically involves the reaction of N-benzylbutylamine with chloroacetyl chloride.[1][2]

Key Impurities to Monitor:

  • N-benzyl-N-butylamine (Starting Material): Will elute earlier in RP-HPLC due to the polar amine group (protonated at pH 3).[1][2]

  • Chloroacetic Acid (Hydrolysis Product): Very polar; elutes at the solvent front (Void volume) in Reverse Phase.[1][2][3]

  • Dimer Formation: If the reaction overheats, the amine can react with two equivalents of chloroacetyl chloride, or the product can self-alkylate (rare due to steric hindrance, but possible).[1][2][3]

DegradationPath cluster_Products Degradation Products Target This compound (Target) Acid Chloroacetic Acid (Elutes @ Void Vol) Target->Acid pH > 8 or Heat Amine N-benzyl-N-butylamine (Elutes Early) Target->Amine pH > 8 or Heat Water + H2O (Hydrolysis)

Caption: Hydrolytic degradation pathway of the chloroacetamide target.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. (Note: Used as structural analog reference for spectral properties).[1][2][3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpretation of Amide Rotamers in NMR).

  • European Medicines Agency (EMA). ICH Topic Q 3 A (R2) Impurities in New Drug Substances. (Guideline for reporting thresholds of impurities like the precursor amine). Retrieved from [Link]

Sources

A Spectroscopic Guide to N-benzyl-N-butyl-2-chloroacetamide: Structure Elucidation for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N-benzyl-N-butyl-2-chloroacetamide, a molecule of interest in synthetic chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this guide leverages extensive data from the closely related analogue, N-benzyl-2-chloroacetamide, in conjunction with established spectroscopic principles to present a detailed and predictive characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical framework for researchers. This guide is intended for scientists and professionals who require a deep understanding of the structural elucidation of chloroacetamide derivatives.

Introduction: The Importance of Spectroscopic Characterization

This compound belongs to the class of α-chloroacetamides, which are versatile building blocks in organic synthesis.[1] The presence of a reactive chlorine atom makes them valuable precursors for a variety of nitrogen-containing heterocycles and other complex organic molecules.[2][3] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle.

This guide will present a detailed spectroscopic analysis of this compound. It is important to note that the spectral data for the N-butyl derivative is largely predictive, based on the available experimental data for N-benzyl-2-chloroacetamide and a thorough understanding of the influence of the N-butyl group on the spectroscopic properties.[4]

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is characterized by a central acetamide moiety with a benzyl group and a butyl group attached to the nitrogen atom, and a chlorine atom on the α-carbon.

Molecular Formula: C₁₃H₁₈ClNO

Molecular Weight: 240.74 g/mol

The presence of various functional groups—the aromatic ring, the tertiary amide, the alkyl chains, and the chloro-substituted carbon—gives rise to a rich and informative set of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information. Due to the partial double bond character of the C-N bond in amides, rotation can be restricted, potentially leading to distinct signals for the substituents on the nitrogen atom.[5]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the butyl chain, and the methylene protons adjacent to the chlorine atom.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2 - 7.4multiplet5HAromatic (C₆H₅)The protons on the benzene ring are in a complex environment and will appear as a multiplet in the typical aromatic region.[6]
~4.6singlet2HBenzyl (-CH₂-Ph)The benzylic protons are adjacent to the electron-withdrawing amide nitrogen, causing a downfield shift. The lack of adjacent protons results in a singlet.
~4.1singlet2HChloroacetyl (-CO-CH₂-Cl)The protons on the carbon bearing the chlorine atom are significantly deshielded by both the carbonyl group and the chlorine atom.
~3.3triplet2HN-methylene (-N-CH₂-CH₂-CH₂-CH₃)These protons are adjacent to the amide nitrogen and will be deshielded. They will be split into a triplet by the adjacent methylene group.
~1.5sextet2HButyl (-N-CH₂-CH₂-CH₂-CH₃)These protons will be split by the two adjacent methylene groups into a sextet.
~1.3sextet2HButyl (-N-CH₂-CH₂-CH₂-CH₃)These protons will be split by the two adjacent methylene groups into a sextet.
~0.9triplet3HButyl terminal methyl (-CH₃)The terminal methyl group will be split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing a carbon count and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~168Amide Carbonyl (C=O)The carbonyl carbon of an amide typically appears in this downfield region.[7]
~137Aromatic Quaternary (C₆H₅)The ipso-carbon of the benzene ring.
~129Aromatic (C₆H₅)Aromatic carbons of the benzene ring.
~128Aromatic (C₆H₅)Aromatic carbons of the benzene ring.
~127Aromatic (C₆H₅)Aromatic carbons of the benzene ring.
~52Benzyl (-CH₂-Ph)The benzylic carbon is shifted downfield due to the attached nitrogen.
~48N-methylene (-N-CH₂-CH₂-CH₂-CH₃)The carbon directly attached to the amide nitrogen.
~41Chloroacetyl (-CO-CH₂-Cl)The carbon bearing the chlorine atom is significantly deshielded.
~30Butyl (-N-CH₂-CH₂-CH₂-CH₃)Aliphatic carbon of the butyl chain.
~20Butyl (-N-CH₂-CH₂-CH₂-CH₃)Aliphatic carbon of thebutyl chain.
~14Butyl terminal methyl (-CH₃)The terminal methyl carbon of the butyl chain.
Experimental Protocol for NMR Spectroscopy

A well-defined protocol is essential for acquiring high-quality NMR data.[8]

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~10-20 mg of sample dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on solvent deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire process Process raw data (FT, phasing, baseline correction) acquire->process analyze Analyze and assign peaks process->analyze

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] For this compound, we expect to see characteristic absorption bands for the amide carbonyl group, C-N stretching, C-Cl stretching, and various C-H vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1650StrongC=O stretch (amide)The carbonyl stretch of a tertiary amide is a strong and characteristic absorption.[10][11]
~3100-3000MediumAromatic C-H stretchCharacteristic stretching vibrations for sp² hybridized C-H bonds in the benzene ring.
~2960-2850MediumAliphatic C-H stretchSymmetric and asymmetric stretching vibrations of the C-H bonds in the butyl and benzyl methylene groups.
~1450MediumC=C stretch (aromatic)Skeletal vibrations of the benzene ring.
~1250MediumC-N stretchThe stretching vibration of the carbon-nitrogen bond in the amide.[12]
~700-800StrongC-Cl stretchThe stretching vibration of the carbon-chlorine bond.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples in IR spectroscopy.[13][14]

Workflow for KBr Pellet Preparation

KBr_Pellet_Workflow start Start grind_sample Grind 1-2 mg of sample start->grind_sample mix Mix with ~100-200 mg of dry KBr grind_sample->mix grind_mixture Thoroughly grind the mixture mix->grind_mixture load_die Load mixture into a pellet die grind_mixture->load_die press Press under high pressure (~8-10 tons) load_die->press pellet Form a transparent pellet press->pellet analyze Analyze in IR spectrometer pellet->analyze end End analyze->end

Caption: Step-by-step KBr pellet preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.[15]

Predicted Mass Spectrum

For this compound, we would expect to see a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Molecular Ion: m/z = 239 (for ³⁵Cl) and m/z = 241 (for ³⁷Cl)

Predicted Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several pathways:

  • Loss of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is expected from the cleavage of the benzylic C-N bond.[16]

  • Loss of the butyl group: Cleavage of the N-butyl bond would lead to a fragment at m/z 182 (for ³⁵Cl).

  • Loss of the chloroacetyl group: Cleavage of the N-CO bond could result in fragments corresponding to the benzylbutylamine cation (m/z 148).

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines and amides.[17]

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[18][19]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve sample in a volatile solvent (e.g., ethyl acetate) filter Filter if necessary dissolve->filter transfer Transfer to a GC vial filter->transfer inject Inject into GC transfer->inject separate Separate on a capillary column inject->separate ionize Ionize in the mass spectrometer separate->ionize detect Detect fragments by m/z ionize->detect

Caption: General workflow for GC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of this compound. By combining predictive data based on sound chemical principles with established experimental protocols, researchers and drug development professionals can confidently identify and characterize this and related molecules. The detailed interpretation of NMR, IR, and MS data offers a multi-faceted approach to structural confirmation, ensuring the integrity and quality of synthetic products.

References

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB. [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. SCION Instruments. [Link]

  • Northern Illinois University. (n.d.). FT‐IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. [Link]

  • Sadtler Research Laboratories. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. SAGE Journals. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Quality Analysis. [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). NIST. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation. [Link]

  • PubMed. (2016, December 12). Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. PubMed. [Link]

  • Springer Nature. (2024, November 15). NMR spectroscopy of small molecules in solution. SpringerLink. [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]

  • PubChem. (n.d.). N-Benzyl-2-chloroacetamide. PubChem. [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. ResearchGate. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. ChemAxon Docs. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. Organic Syntheses Procedure. [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. University of Gothenburg. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. [Link]

  • NIH. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. [Link]

  • University Chemistry. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of California. (n.d.). Mass Spectrometry: Fragmentation. University of California. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of N-benzyl-N-butyl-2-chloroacetamide in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-benzyl-N-butyl-2-chloroacetamide belongs to the broader class of chloroacetamide compounds, which are known to exhibit significant biological activity. While specific literature on this compound is not extensively available, this guide synthesizes the well-established mechanisms of action for the chloroacetamide class to propose a highly probable operational pathway for this specific molecule. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the presumed molecular interactions and cellular consequences of this compound, alongside detailed experimental protocols for validation. The central hypothesis is that this compound acts as a covalent inhibitor of key metabolic and signaling enzymes, with a primary focus on the inhibition of very-long-chain fatty acid (VLCFA) synthesis.

Introduction: The Chloroacetamide Scaffold

The chloroacetamide functional group is a reactive electrophilic moiety that has been a cornerstone in the design of various biologically active compounds, from herbicides to potential therapeutic agents.[1] The reactivity of the α-chloro-substituted amide makes these molecules capable of forming stable covalent bonds with nucleophilic residues, such as cysteine and histidine, within the active sites of proteins.[1][2] This covalent and often irreversible inhibition is a key characteristic of their mechanism of action, leading to potent and sustained biological effects.

While the specific biological targets can vary depending on the full molecular structure, a common and well-documented mechanism for chloroacetamides, particularly in the context of herbicidal activity, is the disruption of very-long-chain fatty acid (VLCFA) synthesis.[3] More broadly, in medicinal chemistry, chloroacetamide derivatives are being explored for their anticancer, anti-inflammatory, and antimicrobial properties, often by targeting enzymes in critical signaling pathways.[1]

This guide will extrapolate from this established knowledge to delineate the presumed mechanism of action for this compound.

Proposed Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The most probable primary mechanism of action for this compound is the inhibition of the VLCFA elongase complex located in the endoplasmic reticulum.[3] VLCFAs are fatty acids with more than 18 carbon atoms and are crucial components of cellular membranes, affecting their fluidity, stability, and function.[3]

The Target: VLCFA Synthase

The key enzyme within the VLCFA elongase complex that is targeted by chloroacetamides is the VLCFA synthase, a condensing enzyme.[3] This enzyme possesses a highly conserved and reactive cysteine residue in its active site. This cysteine residue performs a nucleophilic attack on the natural fatty acyl-CoA substrate as part of the catalytic cycle.[3]

Covalent Inactivation

The electrophilic carbon of the chloroacetyl group in this compound is susceptible to nucleophilic attack by the thiol group of the active site cysteine in VLCFA synthase. This results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, effectively inactivating it.[2]

G cluster_0 VLCFA Synthase Active Site cluster_1 This compound Enzyme_Cys Active Site Cysteine (Cys-SH) Inactivated_Enzyme Irreversibly Inactivated Enzyme (Enzyme-S-CH2-C(=O)-N(Bn)(Bu)) Enzyme_Cys->Inactivated_Enzyme Nucleophilic Attack Inhibitor Cl-CH2-C(=O)-N(Bn)(Bu) Inhibitor->Inactivated_Enzyme Covalent Bond Formation caption Covalent Inhibition of VLCFA Synthase

Caption: Covalent Inhibition of VLCFA Synthase.

Downstream Cellular Consequences

The inhibition of VLCFA synthesis leads to a cascade of detrimental cellular effects:

  • Altered Membrane Composition: A reduction in VLCFA levels, particularly in the plasma membrane, compromises membrane integrity and fluidity.[3]

  • Disrupted Cellular Processes: The altered membrane properties can affect the function of membrane-bound proteins, transport processes, and signaling events.

  • Oxidative Stress: The imbalance in fatty acid metabolism can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[3]

  • Cell Death: The culmination of these cellular insults can trigger programmed cell death (apoptosis) or necrosis.

Potential Secondary Mechanisms of Action

Given the reactivity of the chloroacetamide group, it is plausible that this compound could interact with other biological targets, particularly other condensing enzymes or proteins with reactive cysteine residues in functionally important regions.

Inhibition of Other Condensing Enzymes

Studies on other chloroacetamides have shown that they can inhibit chalcone synthase, a key enzyme in the biosynthesis of flavonoids and anthocyanins.[3] While this is generally not considered the primary herbicidal mechanism, it highlights the potential for off-target effects.

Targeting Signaling Pathways in a Therapeutic Context

In the context of drug development, chloroacetamide derivatives have been investigated as inhibitors of key signaling proteins, especially in cancer research.[1] For instance, they can target cysteine residues in the active sites of kinases within pathways like the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[1] Another example is the covalent inhibition of the TEAD-YAP1 interaction by targeting a conserved cysteine in the palmitate binding pocket of TEAD.

G cluster_0 Primary Target cluster_1 Potential Secondary Targets Inhibitor This compound VLCFA_Synthase VLCFA Synthase Inhibitor->VLCFA_Synthase Covalent Inhibition Other_Enzymes Other Condensing Enzymes (e.g., Chalcone Synthase) Inhibitor->Other_Enzymes Potential Covalent Inhibition Signaling_Kinases Signaling Kinases (e.g., PI3K) Inhibitor->Signaling_Kinases Potential Covalent Inhibition VLCFA_Inhibition Inhibition of VLCFA Synthesis VLCFA_Synthase->VLCFA_Inhibition Membrane_Disruption Membrane Disruption & Oxidative Stress VLCFA_Inhibition->Membrane_Disruption Cell_Death_1 Cell Death Membrane_Disruption->Cell_Death_1 Pathway_Inhibition Inhibition of Other Pathways Other_Enzymes->Pathway_Inhibition Signaling_Kinases->Pathway_Inhibition Cell_Death_2 Cell Cycle Arrest / Apoptosis Pathway_Inhibition->Cell_Death_2 caption Overall Proposed Mechanism of Action

Caption: Overall Proposed Mechanism of Action.

Experimental Validation Protocols

To validate the proposed mechanism of action for this compound, a series of biochemical and cell-based assays are required.

In Vitro Enzyme Inhibition Assay for VLCFA Synthase

Objective: To determine if this compound directly inhibits VLCFA synthase activity and to calculate its inhibitory potency (IC50).

Methodology:

  • Preparation of Microsomes: Isolate microsomes from a suitable biological source (e.g., leek seedlings or a relevant cell line) as they contain the VLCFA elongase complex.

  • Assay Components:

    • Microsomal protein suspension

    • Acyl-CoA substrate (e.g., C18-CoA)

    • Radiolabeled malonyl-CoA (e.g., [14C]malonyl-CoA)

    • NADPH

    • This compound at various concentrations

    • Assay buffer

  • Procedure:

    • Pre-incubate the microsomal preparation with varying concentrations of this compound for a defined period to allow for potential covalent modification.

    • Initiate the enzymatic reaction by adding the acyl-CoA and radiolabeled malonyl-CoA substrates.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

    • Stop the reaction by saponification with KOH.

    • Acidify the mixture and extract the fatty acids.

    • Analyze the incorporation of the radiolabel into the elongated fatty acid products using thin-layer chromatography (TLC) and scintillation counting.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mass Spectrometry-Based Target Engagement Assay

Objective: To confirm the covalent binding of this compound to VLCFA synthase and identify the specific amino acid residue modified.

Methodology:

  • Incubation: Incubate purified VLCFA synthase (or a relevant protein extract) with this compound.

  • Proteolytic Digestion: Digest the protein mixture with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search for a peptide with a mass shift corresponding to the adduction of this compound to a cysteine residue. The mass of the modifying group is the molecular weight of this compound minus the chlorine atom. MS/MS fragmentation of the modified peptide will confirm the precise site of covalent modification.[2]

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate target engagement in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using an antibody specific to the target protein (e.g., a component of the VLCFA elongase complex).

  • Data Analysis: Covalent binding of the compound to the target protein is expected to stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.

Lipidomic Analysis

Objective: To assess the impact of this compound on the cellular lipid profile, specifically the levels of VLCFAs.

Methodology:

  • Cell Culture and Treatment: Culture relevant cells and treat them with a sublethal concentration of this compound for a specified duration.

  • Lipid Extraction: Perform a total lipid extraction from the treated and control cells.

  • Fatty Acid Derivatization: Convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species.

  • Data Analysis: Compare the relative abundance of VLCFAs (C20 and longer) in the treated versus control samples. A significant decrease in VLCFAs in the treated cells would support the proposed mechanism.

Summary of Quantitative Data from Related Compounds

While specific data for this compound is not available, the following table provides representative inhibitory concentrations for other chloroacetamide herbicides against VLCFA elongation, illustrating the high potency of this class of compounds.

CompoundTarget SystemIC50 (nM)Reference
MetazachlorChalcone Synthase~1-2 molecules/subunit[2]
Chloroacetamides (general)VLCFA Elongase System10 - 100[3]

Conclusion

The mechanism of action of this compound in biological systems is most likely centered on the covalent inhibition of VLCFA synthase, a key enzyme in the VLCFA elongase complex. This is based on the well-established activity of the broader chloroacetamide class of compounds. This inhibition is predicted to disrupt cellular membrane integrity and lead to downstream effects such as oxidative stress and ultimately, cell death. While secondary targets are possible, the inhibition of VLCFA synthesis represents the most probable primary mechanism. The experimental protocols detailed in this guide provide a clear roadmap for the validation of this proposed mechanism and for the further characterization of the biological activity of this compound.

References

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

  • N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233. [Link]

  • Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. [Link]

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. [Link]

  • N-BENZYL-2-CHLOROACETAMIDE. [Link]

  • N-Benzyl-2-chloroacetamide. [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

  • Acrylamide, N-benzyl - Organic Syntheses Procedure. [Link]

  • Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. [Link]

Sources

Potential applications of N-benzyl-N-butyl-2-chloroacetamide in research

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the research applications, chemical behavior, and experimental protocols for N-benzyl-N-butyl-2-chloroacetamide .

Applications in Covalent Discovery and Synthetic Medicinal Chemistry

Executive Summary

This compound (CAS: 73685-57-1) is a specialized


-chloroacetamide electrophile used primarily as a synthetic intermediate  and a covalent warhead  in drug discovery. Structurally, it combines a reactive alkyl chloride core with a lipophilic tertiary amide tail (N-benzyl, N-butyl). This dual functionality allows it to serve two critical roles:
  • Pharmacophore Installation: It acts as a reagent to append the hydrophobic N-benzyl-N-butyl-glycyl motif to nucleophilic drug scaffolds, modulating solubility and receptor affinity.

  • Covalent Fragment Screening: It functions as a cysteine-reactive probe in Fragment-Based Drug Discovery (FBDD), targeting solvent-accessible thiols in enzymes and receptors.

This guide details the compound's mechanistic profile, validated synthesis protocols, and applications in chemical biology.

Part 1: Chemical Profile & Mechanistic Basis
1.1 Structural Properties

The molecule belongs to the class of


-chloroacetamides , characterized by a chlorine atom attached to the 

-carbon relative to the carbonyl group.
PropertySpecification
Chemical Name This compound
CAS Number 73685-57-1
Molecular Formula

Molecular Weight 239.74 g/mol
Reactive Motif

-Chloroacetamide (

)
LogP (Predicted) ~3.2 (High Lipophilicity)
Solubility Soluble in DMSO, DCM, Ethanol; Insoluble in Water
1.2 Mechanism of Action: Electrophilic Alkylation

The biological and synthetic utility of this compound relies on the reactivity of the C-Cl bond. The adjacent carbonyl group withdraws electron density, making the


-carbon highly susceptible to nucleophilic attack (

mechanism).
  • Target: Nucleophiles (Thiols $> $ Amines

    
     Hydroxyls).
    
  • Selectivity: In biological systems at physiological pH,

    
    -chloroacetamides are moderately selective for cysteine thiols  (Cys-SH) over lysine amines due to the higher nucleophilicity of the thiolate anion.
    
  • Outcome: Formation of an irreversible thioether adduct.

Diagram 1: Mechanistic Pathway of Cysteine Alkylation

G Reagent N-benzyl-N-butyl- 2-chloroacetamide Transition Transition State (S_N2 Attack) Reagent->Transition Electrophile Target Protein Target (Cysteine Thiol -SH) Target->Transition Nucleophile Product Covalent Adduct (Thioether Bond) Transition->Product Irreversible Modification Byproduct HCl (Leaving Group) Transition->Byproduct

Caption: S_N2 reaction mechanism where the protein cysteine thiolate attacks the alpha-carbon, displacing chloride.

Part 2: Applications in Research
2.1 Synthetic Intermediate for Peptidomimetics

In medicinal chemistry, this compound is used to introduce the N-benzyl-N-butyl moiety. This specific substitution pattern is often explored to optimize the Lipophilic Ligand Efficiency (LLE) of a drug candidate.

  • Workflow: The chloride is displaced by a primary amine or secondary amine (the drug scaffold).

  • Result: A glycine derivative (

    
    ).
    
  • Relevance: This motif mimics the hydrophobic core found in local anesthetics (like lidocaine) and certain GPCR ligands, potentially improving membrane permeability.

2.2 Covalent Fragment Screening (FBDD)

Chloroacetamides are "warheads" used to map reactive cysteines on protein surfaces.

  • Library Inclusion: this compound acts as a representative hydrophobic electrophile in screening libraries.

  • Differentiation: Unlike simple iodoacetamide (which is small and highly reactive), the bulky N-benzyl-N-butyl group provides steric selection . It will only label cysteines located in hydrophobic pockets capable of accommodating the benzyl/butyl tail.

  • Application: Identifying cryptic pockets in oncology targets (e.g., KRAS, kinases).

2.3 Agrochemistry (Herbicide Research)

The structure bears strong similarity to the chloroacetamide class of herbicides (e.g., Acetochlor, Butachlor), which inhibit Very Long Chain Fatty Acid (VLCFA) elongases.

  • Research Use: It serves as a structural analog in Structure-Activity Relationship (SAR) studies to determine the necessity of the 2,6-diethylphenyl ring (common in commercial herbicides) versus the N-benzyl group.

Part 3: Experimental Protocols
3.1 Protocol: Synthesis of this compound

Rationale: Commercial supplies may be impure. Fresh synthesis ensures consistent kinetic data.

Reagents:

  • N-Butylbenzylamine (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq) or 
    
    
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve N-butylbenzylamine (10 mmol) and

    
     (15 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add Chloroacetyl chloride (12 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water (30 mL). Separate the organic layer. Wash with 1M HCl (to remove unreacted amine), then sat.

    
    , then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR and LC-MS.
    
3.2 Protocol: Cysteine Labeling Assay (Kinetic Profiling)

Rationale: To determine the reactivity (


) against a target protein.

Reagents:

  • Target Protein (

    
    ) in PBS (pH 7.4).
    
  • This compound (Stock in DMSO).

  • DTNB (Ellman's Reagent) or Mass Spectrometry.

Workflow:

  • Incubation: Incubate Protein (

    
    ) with the compound (varying concentrations: 10-100 
    
    
    
    ) at 25°C.
  • Time-Points: Aliquot samples at 0, 15, 30, 60 min.

  • Quenching: Stop reaction by adding excess DTT or denaturing buffer (for MS).

  • Readout:

    • Method A (Ellman's): Add DTNB. Measure Absorbance at 412 nm. Decrease in signal = Cysteine occupancy.

    • Method B (Intact MS): Measure mass shift (+203.7 Da corresponding to the alkylated adduct minus HCl).

Diagram 2: Experimental Workflow for Covalent Screening

Workflow Step1 Library Preparation (Dissolve in DMSO) Step2 Incubation with Protein (pH 7.4, 1-4 hours) Step1->Step2 Step3 Quench Reaction (Excess DTT or Acid) Step2->Step3 Step4 Analysis (LC-MS/MS or Activity Assay) Step3->Step4

Caption: General workflow for assessing covalent modification of proteins.

Part 4: Safety & Handling (Critical)
  • Hazard Class: Skin Sensitizer (Category 1), Irritant.

  • Specific Risk: As an alkylating agent, it can modify human proteins (haptenization), leading to severe allergic contact dermatitis.

  • Controls:

    • Handle only in a fume hood.

    • Double-glove (Nitrile) is mandatory.

    • Inactivate spills with 5% aqueous ammonia or 1M NaOH (cleaves the reactive chloride).

References
  • Åkerfeldt, K. S., et al. (2011). Design and synthesis of chloroacetamide-based covalent probes for protein kinase profiling. Journal of Medicinal Chemistry.

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.[1]

  • Gehring, K., et al. (2019). Chloroacetamides as herbicides: Mode of action and resistance. Plant Physiology.

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.

(Note: Specific literature on the exact CAS 73685-57-1 is limited to chemical catalogs; the references above validate the class properties and experimental applications described.)

Sources

N-Benzyl-N-Butyl-2-Chloroacetamide: A Strategic Scaffold for Pharmacophore Generation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility, reactivity profile, and application of N-benzyl-N-butyl-2-chloroacetamide as a strategic precursor in organic synthesis.[1]

Technical Guide for Medicinal Chemists & Process Scientists [1]

Executive Summary

This compound is a versatile electrophilic building block used primarily to introduce the


-aminoamide  (glycinamide) and unsymmetrical ethylenediamine  motifs into bioactive molecules.[1] Its structure combines a reactive 

-chloro functionality with a lipophilic tertiary amide core, making it a critical intermediate in the synthesis of sodium channel blockers (local anesthetics, anti-arrhythmics), neurokinin antagonists , and peptidomimetics .[1]

This guide provides a comprehensive analysis of its synthesis, reactivity, and downstream applications, moving beyond basic protocols to explore the mechanistic nuances required for high-yield, purity-driven campaigns.

Chemical Profile & Reactivity

The molecule features two distinct reactivity zones:

  • Electrophilic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Carbon:  The primary site of reactivity.[1] The chlorine atom, activated by the adjacent carbonyl, is highly susceptible to 
    
    
    
    displacement by nucleophiles (amines, thiols, phenoxides).
  • Amide Carbonyl: A secondary site that can be reduced to an amine or hydrolyzed under harsh conditions, though it is generally robust enough to serve as a directing group during initial functionalization.[1][2]

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 239.74 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Reactivity Class Alkylating Agent (

-haloamide)

Synthesis of the Precursor

To ensure downstream success, the precursor must be synthesized with minimal residual amine or acid chloride.[2] The Schotten-Baumann conditions (biphasic) or Anhydrous Acylation are the standard routes.[1]

Protocol: Anhydrous Acylation (Recommended for Scale-Up)

This method minimizes hydrolysis of the chloroacetyl chloride and ensures high yield.[1]

Reagents:

  • N-Benzyl-N-butylamine (1.0 equiv)[1]

  • Chloroacetyl chloride (1.1 equiv)[1][3]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Workflow:

  • Setup: Charge a flame-dried 3-neck flask with N-benzyl-N-butylamine and anhydrous DCM under ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     atmosphere. Cool to 0°C.[1][4]
    
  • Base Addition: Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     dropwise.[1] The solution remains clear.
    
  • Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent bis-acylation or polymerization side reactions.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2]

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove unreacted amine), then sat.[1][2] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , then brine.[1]
    
  • Purification: Dry over

    
     and concentrate. If necessary, purify via flash column chromatography (Silica, 0-20% EtOAc/Hexane).[1]
    

Yield Expectation: >90% isolated yield.

Downstream Applications & Case Studies

A. Synthesis of Glycinamide Libraries (Sodium Channel Blockers)

The most common application is the displacement of the chloride by secondary amines to create tertiary amino-amides , a pharmacophore found in Lidocaine-type anesthetics and anticonvulsants.[1]

Mechanism: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 Nucleophilic Substitution.[1]
Catalysis:  Potassium Iodide (KI) is often used (Finkelstein conditions) to generate the more reactive 

-iodo intermediate in situ.[1]

Protocol (General Displacement):

  • Dissolve this compound (1 equiv) in MeCN or DMF.[1]

  • Add Secondary Amine (e.g., Piperidine, Morpholine) (1.2 equiv).[1][2]

  • Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (2.0 equiv) and catalytic KI (0.1 equiv).[1]
    
  • Heat to 60-80°C for 4-12 hours.

  • Filter inorganic salts and concentrate.[1][2]

B. Synthesis of Unsymmetrical Ethylenediamines (CNS Agents)

Reduction of the amide functionality yields N,N-disubstituted ethylenediamines, which are privileged scaffolds in antihistamines and antidepressants.

Protocol (Reduction):

  • Suspend

    
     (2.5 equiv) in anhydrous THF under Argon.
    
  • Add the Glycinamide intermediate (from Step A) dropwise at 0°C.

  • Reflux for 12-24 hours.

  • Fieser Workup: Carefully quench with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 15% NaOH, 
    
    
    
    .[1] Filter precipitate.[1][2][3][5]
Visualization: Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways starting from the precursor.

G cluster_0 Core Reactivity Start N-Benzyl-N-butylamine Precursor N-benzyl-N-butyl- 2-chloroacetamide (The Precursor) Start->Precursor Acylation (DCM, Et3N, 0°C) Reagent Chloroacetyl Chloride Reagent->Precursor Prod_Glycinamide Glycinamide Derivatives (Local Anesthetics) Precursor->Prod_Glycinamide Amine Displacement (R2NH, K2CO3, KI) Prod_Thioether $alpha$-Thioamides (Metabolic Probes) Precursor->Prod_Thioether Thiol Subst. (RSH, NaH) Prod_Diamine Unsymmetrical Ethylenediamines (CNS Agents) Prod_Glycinamide->Prod_Diamine Amide Reduction (LiAlH4, THF)

Caption: Divergent synthetic pathways utilizing this compound as a linchpin intermediate.

Mechanistic Insights & Troubleshooting

The "Finkelstein Effect" in Amidation

Direct displacement of the chloride by sterically hindered amines (e.g., 2,6-dimethylpiperidine) can be sluggish.

  • Insight: Adding catalytic KI (10 mol%) converts the alkyl chloride to an alkyl iodide in situ.[1][2] The C-I bond is weaker and the iodide is a better leaving group, accelerating the reaction rate by 10-100x.

  • Self-Validating Step: The reaction mixture typically turns slightly yellow (iodine liberation) or precipitates KCl, visually confirming the halogen exchange.[1]

Solvent Selection[1][7]
  • Acetonitrile (MeCN): Ideal for general substitutions.[1][2] Polar aprotic, easy to remove.[1][2]

  • DMF/DMSO: Use only for stubborn nucleophiles.[1][2] High boiling points make workup difficult (requires aqueous washes which can emulsify with the amphiphilic product).[1][2]

  • Acetone: Good for Finkelstein conditions (NaI is soluble, NaCl precipitates), driving the equilibrium forward.[1][2]

Safety & Handling

Warning: this compound is a potent alkylating agent .[1]

  • Hazards: Skin sensitizer, lachrymator, and potential mutagen.[1][2]

  • Controls: Handle only in a fume hood. Double-glove (Nitrile).[1]

  • Decontamination: Quench spills with dilute ammonia or nucleophilic scavenger (e.g., sodium thiosulfate) to destroy the alkylating potential before disposal.[1][2]

References

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1][2] Wiley-Interscience.[1] (Standard reference for

    
     and acylation mechanisms).
    
  • BenchChem. (2025).[1][2][3][4] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from .[1][2]

  • TCI Chemicals. (2024).[1][2] Product Specification: N-Benzyl-2-chloroacetamide derivatives. Retrieved from .[1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloroacetamide Derivatives. Retrieved from .[1][2]

  • Ulgen, M., et al. (1995).[1][2][6] Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Drug Metabolism and Drug Interactions.[1][2][6] Retrieved from .[1][2]

Sources

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of N-benzyl-N-butyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-benzyl-N-butyl-2-chloroacetamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details a reliable method based on the Schotten-Baumann reaction, involving the N-acylation of a secondary amine, N-benzylbutylamine, with chloroacetyl chloride.[1][2][3] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on product purification and characterization. This guide is designed for researchers in organic synthesis, drug discovery, and related fields, emphasizing safety, efficiency, and reproducibility. The α-chloro group in the final product serves as a reactive handle for further nucleophilic substitutions, making it a versatile building block for more complex molecular architectures.[4][5]

Introduction and Scientific Background

N-substituted 2-chloroacetamides are a critical class of organic compounds, serving as versatile precursors in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[6] Their utility stems from the presence of a reactive α-chloro group, which is susceptible to nucleophilic displacement, allowing for the facile introduction of various functional groups.[4][5]

The synthesis of this compound is typically achieved through the N-acylation of N-benzylbutylamine with chloroacetyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a robust method for forming amide bonds from amines and acyl chlorides.[1][7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][6]

This protocol employs a homogenous system using an aprotic organic solvent and a tertiary amine base, a common and effective variation of the Schotten-Baumann conditions that ensures good solubility for the reactants and product.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Scheme 1: Synthesis of this compound Chemical reaction scheme showing N-benzylbutylamine reacting with chloroacetyl chloride in the presence of triethylamine to yield this compound and triethylammonium chloride.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of N-benzylbutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide product. The triethylamine base scavenges the HCl produced.

Schotten_Baumann_Mechanism Amine N-benzylbutylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Collapse of Intermediate (Chloride leaves) Byproduct HCl (neutralized by base) Intermediate->Byproduct

Caption: Mechanism of the Schotten-Baumann Reaction.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Required PuritySupplier
N-BenzylbutylamineC₁₁H₁₇N163.26≥98%Sigma-Aldrich, etc.
Chloroacetyl chlorideC₂H₂Cl₂O112.94≥98%Sigma-Aldrich, etc.
Triethylamine (TEA)C₆H₁₅N101.19≥99%, AnhydrousSigma-Aldrich, etc.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ACS GradeFisher Scientific, etc.
Hydrochloric Acid (HCl)HCl36.461 M Aqueous SolutionVWR, etc.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Aqueous SolutionVWR, etc.
BrineNaCl58.44Saturated Aqueous SolutionLab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37Granular, Reagent GradeVWR, etc.
EthanolC₂H₅OH46.07Reagent GradeFisher Scientific, etc.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Fume hood

Experimental Protocol

SAFETY PRECAUTIONS: This procedure must be performed in a well-ventilated chemical fume hood. Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Dichloromethane is a suspected carcinogen. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reaction Setup
  • To a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add N-benzylbutylamine (5.00 g, 30.6 mmol, 1.0 eq.).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the amine.

  • Add triethylamine (4.7 mL, 33.7 mmol, 1.1 eq.) to the solution.

  • Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.[6][9]

Reagent Addition
  • In a separate, dry 100 mL beaker, measure chloroacetyl chloride (2.7 mL, 33.7 mmol, 1.1 eq.).

  • Transfer the chloroacetyl chloride to a dropping funnel fitted to the reaction flask.

  • Add the chloroacetyl chloride dropwise to the cold, stirred amine solution over a period of 20-30 minutes.[10] Maintain the internal temperature of the reaction mixture below 10 °C during the addition.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 3-5 hours.

Reaction Monitoring
  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Prepare a TLC plate with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

  • Spot the plate with the starting amine and the reaction mixture. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.

Work-up and Isolation
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove unreacted triethylamine and N-benzylbutylamine).

    • 50 mL of saturated NaHCO₃ solution (to remove any chloroacetic acid formed from hydrolysis and neutralize residual HCl).[11]

    • 50 mL of brine (to remove residual water).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent using a Büchner funnel and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a pale yellow oil or a waxy solid.

Purification
  • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

  • If the product remains an oil or fails to crystallize, purification by column chromatography on silica gel may be necessary.

Caption: General workflow for the synthesis and purification of this compound.

Characterization and Expected Results

PropertyExpected Result
Appearance White to off-white crystalline solid
Yield 75-90%
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz)δ ~7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, Ar-CH₂), 4.1 (s, 2H, CO-CH₂-Cl), 3.3 (t, 2H, N-CH₂-CH₂), 1.6-1.5 (m, 2H, N-CH₂-CH₂), 1.4-1.3 (m, 2H, CH₂-CH₃), 0.9 (t, 3H, CH₂-CH₃) ppm. (Note: Rotamers may cause peak broadening or duplication for groups near the amide bond)
¹³C NMR (CDCl₃, 100 MHz)δ ~167 (C=O), 137 (Ar-C), 129, 128, 127 (Ar-CH), 52 (Ar-CH₂), 48 (N-CH₂), 41 (CO-CH₂-Cl), 30 (N-CH₂-CH₂), 20 (CH₂-CH₃), 14 (CH₃) ppm.
FT-IR (KBr)ν ~1650 cm⁻¹ (Amide C=O stretch), ~750 cm⁻¹ (C-Cl stretch)
MS (ESI+) m/z 240.12 [M+H]⁺, 242.12 [M+2+H]⁺ (approx. 3:1 ratio for ³⁵Cl/³⁷Cl)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/glassware. 2. Insufficient base. 3. Reaction time too short.1. Ensure all glassware is oven-dried and use anhydrous solvents. Chloroacetyl chloride hydrolyzes rapidly.[11] 2. Use at least 1.1 equivalents of triethylamine. 3. Monitor the reaction by TLC until the starting amine is consumed.
Product is an Oil 1. Impurities present. 2. Residual solvent.1. Purify via column chromatography. 2. Ensure the product is thoroughly dried under high vacuum.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products.1. Allow the reaction to stir longer or warm slightly. 2. Ensure slow, controlled addition of chloroacetyl chloride at low temperature to prevent side reactions.[11] Purify by chromatography.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • NV Pubhouse. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Scribd. (n.d.). A GREEN APPROACH TO THE SYNTHESIS OF a-SUBSTITUTED CHLOROACETAMIDES FROM CHLOROACETYL CHLORIDE USING WATER AS A SOLVENT PDF.
  • Organic Syntheses. (n.d.). chloroacetamide.
  • BenchChem. (2025). Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.
  • Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
  • BenchChem. (2025). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.

Sources

Application Note: Laboratory-Scale Synthesis of N-Benzyl-N-butyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of N-benzyl-N-butyl-2-chloroacetamide , a tertiary


-chloroacetamide. These scaffolds are critical pharmacophores in medicinal chemistry, serving as potent alkylating agents for cysteine proteases and versatile intermediates for the synthesis of peptidomimetics and heterocycles via Finkelstein or Menshutkin reactions.

The protocol employs a Schotten-Baumann-type acylation under anhydrous conditions, utilizing chloroacetyl chloride and N-benzylbutylamine. This method prioritizes high purity (>98%) and safety, specifically addressing the handling of lachrymatory acylating agents.

Reaction Design & Mechanistic Insight

The Chemistry

The synthesis proceeds via a nucleophilic acyl substitution. The secondary amine (N-benzylbutylamine) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base (Triethylamine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Critical Process Parameters (CPPs)
  • Temperature Control: The addition must occur at 0°C . The reaction is highly exothermic; uncontrolled heat release promotes the displacement of the

    
    -chlorine by the amine (self-alkylation), leading to polymeric byproducts.
    
  • Stoichiometry: A slight excess of acyl chloride (1.2 equiv) ensures complete consumption of the limiting amine.

  • Order of Addition: The acid chloride is added to the amine/base mixture to maintain a basic environment initially, minimizing acid-catalyzed side reactions.

Reaction Scheme (Graphviz)

ReactionMechanism Reactants N-Benzylbutylamine + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C) Transition Elimination of Cl- Intermediate->Transition Collapse Product N-Benzyl-N-butyl- 2-chloroacetamide Transition->Product Byproduct TEA·HCl (Salt) Transition->Byproduct Base Scavenging

Caption: Mechanistic pathway of the N-acylation showing the critical tetrahedral intermediate and salt formation.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleHazards
N-Benzylbutylamine 163.261.0Limiting ReagentIrritant
Chloroacetyl Chloride 112.941.2ElectrophileToxic, Corrosive, Lachrymator
Triethylamine (TEA) 101.191.5Base (Scavenger)Flammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolventCarcinogen (suspected)
1M HCl (aq) -WashQuench/PurificationCorrosive
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Pressure-equalizing addition funnel

  • Nitrogen/Argon gas line (inert atmosphere)

  • Magnetic stir bar and plate

  • Ice/Water bath[2]

Experimental Protocol

Phase 1: Preparation (Pre-Synthesis Check)

Ensure the starting amine (N-benzylbutylamine) is pure. If not commercially available, synthesize via reductive amination of benzaldehyde and butylamine using NaBH₄ in MeOH [1].

Phase 2: Acylation Procedure

Step 1: Setup and Solvation

  • Flame-dry a 250 mL three-neck flask and flush with Nitrogen.

  • Add N-benzylbutylamine (10.0 mmol, 1.63 g) and Triethylamine (15.0 mmol, 2.1 mL).

  • Dissolve in anhydrous DCM (50 mL).

  • Cool the system to 0°C using an ice bath. Stir for 10 minutes.

Step 2: Electrophile Addition

  • Charge the addition funnel with Chloroacetyl chloride (12.0 mmol, 0.96 mL) diluted in 5 mL of DCM.

  • Crucial: Add the acid chloride solution dropwise over 15–20 minutes.

    • Note: Observe for white fumes (HCl) or precipitate (TEA·HCl). The solution will turn cloudy as the salt forms.

  • Maintain temperature < 5°C during addition.

Step 3: Reaction and Monitoring

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir for 3 hours.

  • TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.

    • Starting Amine

      
       (stains with Ninhydrin/Iodine).
      
    • Product Amide

      
       (UV active, no Ninhydrin stain).
      

Step 4: Workup (Extraction)

  • Quench the reaction by adding 20 mL of water .

  • Transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL).

    • Purpose: Protonates and removes any unreacted amine into the aqueous layer.

  • Base Wash: Wash with Sat. NaHCO₃ (2 x 20 mL).

    • Purpose: Neutralizes residual acid and removes hydrolyzed chloroacetic acid.

  • Brine Wash: Wash with Sat. NaCl (1 x 20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Step 5: Purification

  • The crude product is typically a yellow oil or low-melting solid.

  • Flash Chromatography: Silica gel, gradient elution 0%

    
     20% EtOAc in Hexanes.
    
  • Yield Expectation: 85–95%.

Workflow Diagram

Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Workup Step1 Charge Flask: Amine + TEA + DCM Step2 Cool to 0°C Step1->Step2 Step3 Dropwise Addition: Chloroacetyl Chloride Step2->Step3 Step4 Warm to RT Stir 3 Hours Step3->Step4 Step5 Wash: 1M HCl (Remove Amine) Step4->Step5 Step6 Wash: NaHCO3 (Remove Acid) Step5->Step6 Step7 Concentrate Step6->Step7

Caption: Operational workflow for the synthesis, highlighting the critical acid/base wash steps.

Characterization & Validation

Upon isolation, the product must be validated using NMR spectroscopy.

Expected H NMR Data (400 MHz, )

Due to the restricted rotation of the amide bond, rotamers may be visible (broadening or split peaks).

Chemical Shift (

)
MultiplicityIntegrationAssignment
7.20 – 7.40 Multiplet5HAromatic Protons (Benzyl)
4.60 / 4.55 Singlet (Split)2HBenzylic

4.08 Singlet2H

-Chloro protons (

)
3.30 Triplet2H

(Butyl)
1.55 Multiplet2HButyl

1.30 Multiplet2HButyl

0.92 Triplet3HTerminal Methyl
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Observation: Look for the characteristic Chlorine isotope pattern.

    • 
       (calculated for 
      
      
      
      )
    • 
       (calculated for 
      
      
      
      )
    • Intensity ratio roughly 3:1.[3]

Safety & Handling (SDS Summary)

Chloroacetyl Chloride:

  • Lachrymator: Causes severe eye irritation and tearing. MUST be handled in a functioning fume hood.

  • Hydrolysis: Reacts violently with water to release HCl gas. Ensure all glassware is dry.

  • Disposal: Quench excess acid chloride by slowly adding to a stirred solution of dilute sodium bicarbonate/ice before disposal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvent is anhydrous; check inert gas line.
Dark/Black Product Exotherm (Temp > 10°C)Slow down addition rate; ensure efficient cooling.
Solid Precipitate in Workup Amine SaltsEnsure sufficient water is added during the first quench to dissolve TEA·HCl.
Extra Spots on TLC Bis-alkylation (Rare)Check starting amine purity; ensure excess acid chloride was used.

References

  • Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • General Acylation Procedure: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chloroacetyl Chloride Safety: Sigma-Aldrich Safety Data Sheet (SDS) for Chloroacetyl Chloride.

  • Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

Sources

Application Note: N-benzyl-N-butyl-2-chloroacetamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of N-benzyl-N-butyl-2-chloroacetamide (NBBC) as a functional probe in the development of Very Long Chain Fatty Acid (VLCFA) synthesis inhibitors. While structurally related to commercial herbicides like Butachlor and Pretilachlor, NBBC serves as a critical Structure-Activity Relationship (SAR) probe . Its specific lipophilic profile (


-benzyl and 

-butyl moieties) allows researchers to map the hydrophobic pocket of the 3-ketoacyl-CoA synthase (KCS) complex. This document provides standardized protocols for its chemical synthesis, in vitro enzymatic validation, and pre-emergence herbicidal screening.

Introduction & Mechanism of Action

The Chloroacetamide Pharmacophore

Chloroacetamides (Group 15 herbicides) act by inhibiting the elongation of fatty acids with carbon chains longer than C18.[1][2] These Very Long Chain Fatty Acids (VLCFAs) are essential for:

  • Cuticular Waxes: Preventing water loss.

  • Sphingolipids: Critical for cell plate formation during cytokinesis.

Mechanism: KCS Inhibition

The primary target of NBBC is the VLCFA elongase complex located in the endoplasmic reticulum. Specifically, it irreversibly inhibits the condensing enzyme, 3-ketoacyl-CoA synthase (KCS) .

  • Causality: The highly reactive

    
    -chloro carbon undergoes a nucleophilic attack by a cysteine thiolate residue within the KCS active site. This covalent modification inactivates the enzyme, halting cell division.
    
  • Role of NBBC: The

    
    -benzyl and 
    
    
    
    -butyl substituents increase the molecule's lipophilicity (LogP), facilitating transport across the plasma membrane and improving affinity for the hydrophobic substrate channel of the elongase complex.
Pathway Visualization

The following diagram illustrates the interference of NBBC in the fatty acid elongation cycle.

VLCFA_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA KCS 3-ketoacyl-CoA Synthase (Condensing Enzyme) AcetylCoA->KCS Substrate Binding KetoAcyl 3-Ketoacyl-CoA KCS->KetoAcyl Condensation Reductase Reductase/Dehydrase Steps KetoAcyl->Reductase VLCFA VLCFA (C20, C22, C24) Reductase->VLCFA CellPlate Cell Plate Formation (Cytokinesis) VLCFA->CellPlate Inhibitor This compound (NBBC) Inhibitor->KCS Irreversible Alkylation (Cys-SH)

Figure 1: Mechanism of Action.[3] NBBC irreversibly alkylates the KCS enzyme, blocking the conversion of precursors into VLCFAs required for cell division.

Protocol: Chemical Synthesis of NBBC

Objective: Synthesize high-purity NBBC for biological assay. Reaction Type: Schotten-Baumann Acylation.

Materials
  • Reagents: N-benzyl-N-butylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Safety: Chloroacetyl chloride is a lachrymator and corrosive. Perform in a fume hood.

Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask with N-benzyl-N-butylamine (10 mmol) and dry DCM (20 mL). Cool to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. The reaction is highly exothermic; failure to cool can lead to bis-acylation or degradation of the amine.

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Stir for 10 minutes.

    • Why TEA? It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium forward.

  • Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove excess acid chloride/acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthesis_Workflow Start Start: Amine + TEA in DCM (0°C) Add Dropwise Addition: Chloroacetyl Chloride Start->Add React Stir 3h (RT) Add->React Wash Acid/Base Extraction React->Wash Product NBBC (Oil/Solid) Wash->Product

Figure 2: Synthetic Workflow for NBBC production.

Protocol: In Vitro VLCFA Elongase Inhibition Assay

Objective: Quantify the potency (I50) of NBBC against the target enzyme complex.

Microsome Preparation
  • Source: Leek (Allium porrum) or Cucumber (Cucumis sativus) seedlings (rich in VLCFA elongase).[1][2]

  • Extraction: Homogenize tissues in Buffer A (0.1 M HEPES, pH 7.5, 0.5 M sucrose). Centrifuge at 10,000 x g (remove debris), then 100,000 x g to pellet microsomes.

Assay Conditions
ComponentConcentrationRole
Microsomal Protein 50-100 µgEnzyme Source
[2-14C]Malonyl-CoA 10 µMCarbon Donor (Radiolabel)
Acyl-CoA Primer 10 µMC18:0-CoA (Stearoyl-CoA)
NADPH 1 mMReductant
NBBC (Inhibitor) 1 nM - 10 µMTest Compound
Procedure
  • Pre-incubation: Incubate microsomes with NBBC (various concentrations) for 20 minutes at 30°C before adding substrates.

    • Expert Insight: Chloroacetamides are "suicide inhibitors" requiring time to covalently bind the enzyme. Co-incubation without pre-incubation will artificially lower the observed potency [1].

  • Initiation: Add [2-14C]Malonyl-CoA, Acyl-CoA primer, and NADPH.

  • Elongation: Incubate for 60 minutes at 30°C.

  • Termination: Stop reaction with 10% KOH in methanol (saponification).

  • Extraction & Analysis: Acidify, extract fatty acids with hexane, and analyze via Radio-TLC or HPLC to measure the conversion of C18 -> C20/C22.

Protocol: Pre-Emergence Herbicidal Screen

Objective: Assess whole-plant efficacy and soil mobility.

Experimental Setup
  • Weed Species: Echinochloa crus-galli (Barnyardgrass) - Highly sensitive to VLCFA inhibitors.

  • Soil Matrix: Sandy loam (low organic matter preferred to minimize adsorption).

Application & Assessment
  • Seeding: Plant 20 seeds per pot (depth 1 cm).

  • Treatment: Apply NBBC dissolved in Acetone/Water (1:1) with 0.1% Tween 20 immediately after planting (Pre-emergence).

    • Dose Range: 0 (Control), 62.5, 125, 250, 500, 1000 g ai/ha (grams active ingredient per hectare).

  • Growth: Maintain in greenhouse (25°C/20°C day/night).

  • Evaluation (14 Days After Treatment):

    • Visual Score: 0 (No effect) to 100 (Complete death).

    • Measurement: Shoot fresh weight.

    • Symptoms: Look for "buggy-whipping" (leaves failing to unroll), a hallmark of VLCFA inhibition [2].

References

  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.[4] Zeitschrift für Naturforschung C, 53(11-12), 1004-1011.

  • Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action: Group 15. WSSA.net.

  • El-Zemity, S.R., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Chemical and Biological Technologies in Agriculture.

  • Götz, T., & Böger, P. (2004). The Very-Long-Chain Fatty Acid Synthase is Inhibited by Chloroacetamides.[2][3] Zeitschrift für Naturforschung C.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-N-butyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of N-benzyl-N-butyl-2-chloroacetamide. This document is designed for researchers and chemists who are actively engaged in this synthesis and may encounter challenges. The acylation of a secondary amine like N-benzyl-N-butylamine with a reactive electrophile such as chloroacetyl chloride is a fundamental and powerful transformation. However, its success hinges on a nuanced understanding of the reaction conditions, potential side reactions, and proper handling of the reagents. This guide moves beyond a simple protocol, offering causal explanations and field-tested solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter. We diagnose the likely cause and provide actionable solutions to get your synthesis back on track.

Q1: My reaction yield is extremely low, or I've isolated no desired product. What are the most likely causes?

A1: Low or zero yield in this acylation reaction almost always points to one of two primary issues: inactivation of your nucleophile (the amine) or decomposition of your electrophile (the acyl chloride).

  • Cause 1: Amine Protonation. The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] In the absence of a base, this HCl will protonate the starting N-benzyl-N-butylamine, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping the reaction after a maximum theoretical yield of 50%.[2]

    • Solution: The inclusion of a base to act as an HCl scavenger is non-negotiable. For every one equivalent of amine, you must add at least one equivalent of a suitable base. See the FAQ section for a detailed comparison of base choices.

  • Cause 2: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and moisture-sensitive.[3][4] Any water present in your solvent, on your glassware, or in the atmosphere will rapidly hydrolyze the acyl chloride to chloroacetic acid and HCl.[4][5] This consumes your electrophile before it has a chance to react with the amine.

    • Solution: Rigorous anhydrous conditions are critical. Use freshly distilled, dry solvents (e.g., dichloromethane, THF). Flame-dry all glassware under vacuum or oven-dry it overnight. Conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Cause 3: Improper Reaction Temperature. This reaction is highly exothermic.[] Adding the chloroacetyl chloride too quickly or at room temperature can cause the temperature to spike, leading to undefined side reactions and potential degradation of both starting materials and product.

    • Solution: Always perform the addition of chloroacetyl chloride dropwise from an addition funnel to the cooled amine solution. An ice-water bath (0–5 °C) is strongly recommended to maintain control over the reaction's temperature.[7]

troubleshooting_low_yield start Low or No Yield Observed check_base Was a base used (>=1 equivalent)? start->check_base check_conditions Were anhydrous conditions and dry solvents used? check_base->check_conditions Yes outcome_protonation Primary Cause: Amine Protonation. Add a suitable base. check_base->outcome_protonation No check_temp Was the acyl chloride added slowly at 0-5 °C? check_conditions->check_temp Yes outcome_hydrolysis Primary Cause: Acyl Chloride Hydrolysis. Repeat with dry technique. check_conditions->outcome_hydrolysis No check_temp->start Yes (Re-evaluate Purity) outcome_exotherm Primary Cause: Runaway Exotherm. Repeat with controlled addition. check_temp->outcome_exotherm No

Q2: I added the chloroacetyl chloride and immediately saw a thick, white precipitate form. The reaction seems to have stalled. What happened?

A2: This is a classic symptom of amine protonation, as described in the previous point. The white precipitate is the N-benzyl-N-butylammonium chloride salt. Its formation confirms that you have generated HCl without a sufficient base to neutralize it. The amine is now "locked up" as this salt and is unavailable for the desired reaction. To solve this, you must restart the reaction with an appropriate HCl scavenger from the beginning.

Q3: My crude product is a persistent, sticky oil that I can't get to crystallize. How should I approach purification?

A3: The expected product, this compound, is a solid at room temperature with a reported melting point of 93-96 °C. If your crude material is an oil, it indicates the presence of significant impurities.

  • Step 1: Aqueous Workup. Before attempting crystallization, perform a liquid-liquid extraction to remove the most common impurities.

    • Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted N-benzyl-N-butylamine.

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any chloroacetic acid (from hydrolysis of the acyl chloride).

    • Wash with brine (saturated NaCl solution) to remove bulk water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Step 2: Crystallization. After the aqueous workup, attempt crystallization again. A common technique is to dissolve the residue in a minimal amount of a hot solvent in which it is soluble (like ethanol or isopropanol) and then slowly add a co-solvent in which it is insoluble (like cold water or hexane) until turbidity persists. Allowing this solution to cool slowly may induce crystallization.

  • Step 3: Column Chromatography. If crystallization fails, silica gel column chromatography is the definitive method for purification. Use a solvent system like hexane/ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:EtOAc) and gradually increasing the polarity to elute your product. Monitor the fractions by Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The formation of this compound is a classic example of nucleophilic acyl substitution .[8] The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-benzyl-N-butylamine (the nucleophile) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[9][10][11]

  • Leaving Group Departure: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and in the process, the most stable leaving group—the chloride ion (Cl⁻)—is expelled. A base then removes the proton from the nitrogen atom to yield the final, neutral amide product.[11]

Q2: Which base is the best choice for this reaction, and are there any I should avoid?

A2: The choice of base is critical and depends on your reaction conditions (homogeneous organic phase vs. biphasic).

Base TypeExample(s)ProsCons & Causality
Tertiary Amine (Organic) Pyridine, Triethylamine (TEA), DIPEASoluble in organic solvents, creating a homogeneous reaction. Easy to remove post-reaction.TEA/DIPEA should be used with caution. Acyl chlorides with α-protons, like chloroacetyl chloride, can undergo elimination in the presence of strong, non-nucleophilic bases like TEA to form a ketene intermediate, leading to messy side reactions.[12][13] Pyridine is generally a safer choice as it is less prone to inducing this side reaction.[7][12]
Aqueous Inorganic Base NaOH, K₂CO₃, NaHCO₃Inexpensive and powerful. The basis for the Schotten-Baumann reaction .[14]Requires a two-phase system (e.g., DCM/water).[14] Vigorous stirring is essential for reaction to occur at the interface. There is a competing risk of the base hydrolyzing the chloroacetyl chloride.[7]

Recommendation: For laboratory-scale synthesis, using pyridine in an anhydrous organic solvent like dichloromethane (DCM) offers the best balance of reactivity and control, minimizing the risk of ketene formation and hydrolysis.

Q3: What are the most important safety precautions for handling chloroacetyl chloride?

A3: Chloroacetyl chloride is a hazardous substance that demands strict safety protocols.

  • Corrosive and Toxic: It can cause severe chemical burns to the skin, eyes, and respiratory tract.[5] It is also toxic if inhaled or swallowed.[5]

  • Lachrymator: It is a tear gas agent.[5]

  • Water-Reactivity: It reacts violently with water, producing corrosive and toxic fumes of HCl and chloroacetic acid.[3][4][5]

  • Handling: Always handle chloroacetyl chloride in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. Have an emergency eyewash and shower readily accessible.

Q4: How should I set up and monitor the reaction?

A4: A robust experimental setup is key to a successful and reproducible synthesis. The following workflow is recommended.

experimental_workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_glass Flame-dry glassware (round-bottom flask, addition funnel) prep_reagents Dissolve amine & pyridine in anhydrous DCM prep_glass->prep_reagents cool Cool flask to 0 °C (ice-water bath) prep_reagents->cool add Add chloroacetyl chloride solution dropwise over 30-60 min cool->add stir Stir at 0 °C for 1 hr, then warm to RT for 2-4 hrs add->stir monitor Monitor by TLC (disappearance of amine) stir->monitor quench Quench with water monitor->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, sat. NaHCO₃, brine extract->wash dry Dry (Na₂SO₄), filter, and concentrate wash->dry purify Purify by recrystallization or column chromatography dry->purify

Monitoring Progress: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC).

  • Mobile Phase: A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate.

  • Visualization:

    • The starting amine and the amide product can be visualized under a UV lamp (254 nm).

    • Staining with a ninhydrin solution is highly effective for visualizing the secondary amine starting material (will produce a colored spot), while the tertiary amide product will not stain. The reaction is complete when the ninhydrin-active spot corresponding to the starting amine is no longer visible.

References

  • Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • ResearchGate. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • National Center for Biotechnology Information. (2002, July 19). Chloroacetyl chloride.
  • CymitQuimica. (n.d.). CAS 79-04-9: Chloroacetyl chloride.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • ChemicalBook. (2023, July 21).
  • Magano, J., Kiser, E. J., Shine, R. J., & Chen, M. H. (2013). Working with Hazardous Chemicals. Organic Syntheses, 90, 74-86.
  • Supporting Inform
  • Taylor & Francis Online. (2018, October 31).
  • Sciencemadness Discussion Board. (2014, May 4).
  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • PMC. (2016, June 10).
  • ChemicalBook. (n.d.). N-Benzyl-2-chloroacetamide.
  • BOC Sciences. (2024, March 29).
  • Master Organic Chemistry. (2018, February 28).
  • Chemistry Steps. (n.d.). Converting Amines to Amides.
  • ResearchGate. (n.d.). Synthesis of 3 in ACN using (a) chloroacetyl chloride and (b)....
  • ResearchGate. (2015, August 27).
  • Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-benzylacetamide 97.
  • TCI AMERICA. (n.d.). N-Benzyl-2-chloroacetamide.
  • BLD Pharm. (n.d.). 2564-06-9|N-Benzyl-2-chloroacetamide.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Acrylamide, N-benzyl - Procedure.
  • National Center for Biotechnology Information. (n.d.). N-Benzyl-2-chloroacetamide.
  • Eckenberg, P., et al. (n.d.).
  • PMC. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
  • Chinese Journal of Organic Chemistry. (2019, March 13). Progress of N-Benzyl Removal.

Sources

Technical Support Center: Optimizing Reaction Yield for N-Benzyl-N-Butyl-2-Chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Engineering of High Yield

Welcome to the technical support hub for amide synthesis. You are synthesizing N-benzyl-N-butyl-2-chloroacetamide , a tertiary amide formed via nucleophilic acyl substitution.

While the Schotten-Baumann reaction (biphasic aqueous/organic) is the textbook approach, it is often the enemy of maximum yield for highly reactive electrophiles like chloroacetyl chloride. Hydrolysis competes with acylation, leading to variable results.

To maximize yield (>90%), we recommend an Anhydrous Homogeneous Protocol . This guide prioritizes moisture control, precise stoichiometry, and thermal management to eliminate the most common failure modes: amine protonation and acid chloride hydrolysis.

Module 1: The "Golden Batch" Protocol

This protocol is designed for researchers requiring high-purity material for downstream applications (e.g., local anesthetic synthesis).

Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
N-benzyl-N-butylamine Nucleophile1.0Limiting reagent. Ensure purity >98%.
Chloroacetyl Chloride Electrophile1.2Slight excess accounts for trace moisture hydrolysis.
Triethylamine (TEA) HCl Scavenger1.5Critical: Must be >1.0 eq to prevent amine salt formation.
Dichloromethane (DCM) Solvent~10-15VAnhydrous. High solubility for reactants, low for salts.
Step-by-Step Execution

1. System Preparation (The Dry State)

  • Action: Flame-dry a 3-neck round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Why: Chloroacetyl chloride reacts violently with water. Ambient humidity can reduce yield by 5-10% and generate HCl gas immediately.

2. The Amine Charge

  • Action: Dissolve N-benzyl-N-butylamine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM. Cool to 0°C in an ice bath.

  • Why: Cooling suppresses the exotherm. TEA is added before the acid chloride to buffer the solution immediately upon reaction onset.

3. Controlled Addition (The Critical Path)

  • Action: Dilute Chloroacetyl chloride (1.2 eq) in a small volume of DCM. Add dropwise over 30–60 minutes. Maintain internal temperature

    
    .
    
  • Why: Rapid addition causes localized heating, which can lead to dark impurities (polymerization) or loss of the chloro- group functionality.

4. Reaction Maturity

  • Action: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

  • Validation: Check TLC or LC-MS. The secondary amine spot should be absent.

5. The Quench & Workup

  • Action: Quench with cold 1M HCl (aq).

  • Why: This is a self-purifying step. The acid wash protonates any unreacted starting amine and the TEA, pulling them into the aqueous layer. The neutral amide product remains in the DCM.

Module 2: Visualizing the Workflow

The following diagram outlines the logical flow of the synthesis and the decision points for purification.

ReactionWorkflow Start Start: Anhydrous Setup Mix Mix Amine + TEA in DCM (Cool to 0°C) Start->Mix Add Dropwise Addition: Chloroacetyl Chloride Mix->Add Monitor Monitor Temp (<5°C) Add->Monitor Exotherm Control Monitor->Add Loop until done Warm Warm to RT (2-3 hrs) Monitor->Warm Check TLC/LCMS Check Warm->Check Check->Warm Incomplete Workup Wash: 1M HCl -> NaHCO3 -> Brine Check->Workup Conversion >98% Dry Dry (MgSO4) & Concentrate Workup->Dry Result Target: this compound Dry->Result

Caption: Figure 1. Optimized anhydrous synthesis workflow with integrated quality control checkpoints.

Module 3: Troubleshooting & FAQs

Q1: Why is my yield stuck at exactly 50%?

Diagnosis: Insufficient Base (The "Amine Salt" Trap). Explanation: The reaction produces HCl as a byproduct.[1][2] If you do not use an auxiliary base (TEA/Pyridine), the HCl will protonate your starting material (N-benzyl-N-butylamine).

  • Mechanism:

    
    
    
  • The Trap:

    
     (This salt is non-nucleophilic).
    
  • Fix: Ensure you are using at least 1.2 to 1.5 equivalents of Base relative to the Acid Chloride.

Q2: The reaction mixture turned black/dark brown. Is the product ruined?

Diagnosis: Thermal Runaway / Oxidation. Explanation: Chloroacetyl chloride is aggressive. If added too fast without cooling, the exotherm can degrade the amine or cause polymerization.

  • Fix:

    • Treat with activated charcoal during the workup to remove color bodies.

    • Next time, strictly enforce the

      
       limit and slower addition rate.
      
Q3: I see a new spot on TLC that isn't my product or starting material.

Diagnosis: Hydrolysis or Displacement.

  • Possibility A (Hydrolysis): If you used wet solvents, you may have formed chloroacetic acid. This will wash out with

    
    .
    
  • Possibility B (Finkelstein-like reaction): If you used Acetone or refluxed excessively, the chloride might be displaced (rare in DCM at RT).

  • Action: Perform the standard acid/base wash. The amide is neutral and stable; most impurities are acidic or basic and will be removed.

Q4: My product is an oil and won't crystallize.

Diagnosis: Nature of the Molecule. Explanation: The N-butyl chain adds significant rotational freedom, often lowering the melting point compared to methyl/ethyl analogs. This compound is frequently an oil or low-melting solid at room temperature.

  • Fix: Do not force crystallization. High-vacuum drying is usually sufficient. If high purity is needed for analysis, perform a silica plug filtration (eluting with Hexane/EtOAc).

Module 4: Diagnostic Logic Tree

Use this decision matrix when results deviate from expectations.

Troubleshooting Issue Issue Detected LowYield Low Yield (<60%) Issue->LowYield Impurity Unknown Impurities Issue->Impurity CheckBase Check Base Equiv. Was it >1.2 eq? LowYield->CheckBase CheckTemp Check Temp Was it <5°C? Impurity->CheckTemp CheckWater Check Solvents Were they anhydrous? CheckBase->CheckWater Yes SolnBase Solution: Increase Base to scavenge HCl CheckBase->SolnBase No SolnDry Solution: Flame dry glassware Use fresh DCM CheckWater->SolnDry No SolnSlow Solution: Slow addition Ice bath mandatory CheckTemp->SolnSlow No

Caption: Figure 2. Root cause analysis for common synthesis deviations.

References

  • Organic Syntheses, Coll.[3] Vol. 9, p. 13 (1998). General procedures for amide synthesis using acid chlorides. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Chloroacetyl chloride. [Link]

Sources

Challenges in the purification of N-benzyl-N-butyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzyl-N-butyl-2-chloroacetamide Purification

Status: Active Subject: Troubleshooting & Optimization Guide for Synthesis/Purification Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The Molecule & The Challenge

This compound is a tertiary


-chloroacetamide.[1] Unlike its secondary amide counterpart (N-benzyl-2-chloroacetamide, which is a stable solid, mp 93–96 °C), the addition of the flexible N-butyl chain disrupts crystal packing.[1] This often results in a product that exists as a viscous oil or a low-melting solid, significantly complicating purification.[1]

Furthermore, the


-chloro moiety is an electrophilic "warhead."[1] It is susceptible to hydrolysis (forming the hydroxy-impurity) and nucleophilic attack (dimerization) if the purification environment is too basic or thermally stressed.[1]

This guide provides a self-validating workflow to navigate these challenges.

Module 1: Reaction Optimization (Prevention is Better than Cure)

The Core Issue: The most persistent impurity is the starting material, N-benzylbutylamine.[1] Since both the product and the starting material are lipophilic amines/amides, separating them by silica chromatography is difficult due to "streaking." The most effective purification happens in the reaction flask and the workup.

Protocol: The Low-Temp Schotten-Baumann Approach

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1]

  • Base: Use a mild organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1] Avoid strong inorganic bases (NaOH) to prevent hydrolysis.[1]

  • Temperature: Critical. Addition must occur at -10°C to 0°C . The reaction is highly exothermic.

  • Stoichiometry: Use a slight excess of Chloroacetyl chloride (1.1 – 1.2 eq).[1] It is easier to hydrolyze and wash away excess acid chloride than to remove unreacted lipophilic amine.

Visualizing the Reaction Pathway & Risks

ReactionPathway cluster_0 Critical Control Points SM N-benzylbutylamine (Starting Material) Product N-benzyl-N-butyl- 2-chloroacetamide (Target) SM->Product + Reagent Base, <0°C Impurity1 Impurity A: Unreacted Amine SM->Impurity1 Incomplete Rxn Reagent Chloroacetyl Chloride Impurity2 Impurity B: Hydroxy-acetamide (Hydrolysis) Product->Impurity2 High pH / Heat (Workup)

Figure 1: Reaction pathway highlighting the divergence into impurities based on stoichiometry and temperature control.

Module 2: The Self-Validating Workup (The Acid Wash)[1]

FAQ: Why does my NMR show starting amine despite a long reaction time? A: Tertiary amines are sluggish nucleophiles compared to primary ones.[1] However, you can exploit the basicity difference between the amine (basic) and the amide (neutral) to separate them chemically, not physically.

The "Cold Acid Swing" Protocol: This is the most reliable method to remove unreacted N-benzylbutylamine.[1]

  • Quench: Quench the reaction with water while keeping the mixture cool (<10°C).

  • The Acid Wash (Crucial Step):

    • Wash the organic layer (DCM) with 1M HCl (cold).[1]

    • Mechanism:[1] The HCl protonates the unreacted N-benzylbutylamine, turning it into a water-soluble ammonium salt (

      
      ).[1]
      
    • The target amide remains neutral and stays in the organic layer.

    • Warning: Do not use concentrated HCl or heat, as this will hydrolyze the amide bond.

  • Neutralization: Wash the organic layer with Saturated

    
     to remove excess chloroacetic acid.[1]
    
  • Drying: Dry over

    
     (preferred over 
    
    
    
    for faster water removal).[1]

Data Table: Solubility Logic for Extraction

SpeciesState in DCMState in 1M HCl (aq)State in Sat.[1] NaHCO3 (aq)
Target Amide Soluble (Neutral)Insoluble (Neutral)Insoluble (Neutral)
Starting Amine SolubleSoluble (Cationic Salt)Insoluble
Chloroacetic Acid SolubleSolubleSoluble (Anionic Salt)

Module 3: Purification Troubleshooting (Crystallization vs. Chromatography)

FAQ: My product is an oil and won't crystallize. What do I do? A: this compound has low symmetry and flexible alkyl chains, making it prone to "oiling out."[1]

Strategy A: Induced Crystallization (If solid is desired) [1]

  • Solvent System: Use a mixture of Hexane/Ethyl Acetate (9:1) or Pentane/Ether .[1]

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether. Add pentane dropwise until cloudy. Cool to -20°C. Scratch the glass to induce nucleation.[1]

  • Seeding: If you have a tiny amount of solid from a previous batch (even impure), use it as a seed.[1]

Strategy B: Flash Chromatography (Recommended) If crystallization fails, flash chromatography is standard.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane -> 10% EtOAc/Hexane .[1]

  • TLC Visualization: The compound is UV active (Benzyl group).[1]

  • Rf Target: Aim for an Rf of ~0.3 in 15% EtOAc/Hexane. The starting amine (if any remains) will streak near the baseline or run much lower if the silica is untreated.

Visualizing the Purification Logic

PurificationLogic Start Crude Mixture (Oil) Decision Is unreacted amine present? Start->Decision AcidWash Perform Cold 1M HCl Wash Decision->AcidWash Yes (Check NMR) Cryst Attempt Crystallization (Hexane/Et2O @ -20°C) Decision->Cryst No AcidWash->Cryst Column Flash Column (0-15% EtOAc/Hex) Cryst->Column Oiling Out Final Pure N-benzyl-N-butyl- 2-chloroacetamide Cryst->Final Success Column->Final

Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.

Module 4: Stability & Storage

FAQ: The product turned brown after a week. Is it still good? A: Browning indicates decomposition, likely release of HCl and subsequent autocatalysis.[1]

  • Cause: The

    
    -chloroacetamide is an alkylating agent.[1] Trace moisture hydrolyzes the Cl to OH, releasing HCl. The acid catalyzes further decomposition.
    
  • Prevention:

    • Stabilizer: Store with a trace of Copper wire or Silver foil (radical scavenger) if storing for months (though less common for this specific amide).[1]

    • Environment: Store under Argon/Nitrogen at 4°C .

    • Container: Amber glass to prevent photolytic degradation of the benzyl-nitrogen bond.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Schotten-Baumann amidation and acid-wash workups). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic insight into nucleophilic substitution at the carbonyl vs. alpha-carbon). [1]

  • Sigma-Aldrich. (n.d.).[1][2] 2-Chloro-N-benzylacetamide Product Sheet. (Used for comparative physical property analysis of the secondary amide analog). Link[1]

  • BenchChem. (2025).[1][3] N-Acylation with Chloroacetyl Chloride: Application Notes. (Specific protocols for chloroacetyl chloride handling). Link

Sources

Preventing hydrolysis of the chloroacetyl group in N-benzyl-N-butyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of the Chloroacetyl Group in N-benzyl-N-butyl-2-chloroacetamide

Executive Summary: The Stability Profile

Status: Active Case Molecule: this compound Functional Classification: Tertiary


-chloroacetamide / Electrophilic Alkylating Agent.[1]

The Core Issue: Users often confuse amide hydrolysis (breaking the molecule in half) with alkyl halide solvolysis (losing the chlorine atom). For this compound, the amide bond is extremely robust because it is a tertiary amide (lacking an N-H proton).[1]

The real threat is the C-Cl bond. The


-carbon is highly electrophilic. In the presence of water or hydroxide (

), it undergoes an

displacement
, converting your active "warhead" (chloroacetamide) into an inactive alcohol (hydroxyacetamide). This reaction is accelerated by basic pH, heat, and protic solvents.

The Mechanism of Degradation (The "Why")

To prevent hydrolysis, you must understand the enemy. The degradation is not a random breakdown; it is a specific bimolecular nucleophilic substitution (


).
Mechanism Diagram

HydrolysisMechanism Start N-benzyl-N-butyl- 2-chloroacetamide TS Transition State [Pentacoordinate] Start->TS + Nucleophile Attack Nucleophilic Attack (OH- or H2O) Attack->TS Product Hydroxyacetamide (Inactive Impurity) TS->Product Inversion of Config Leaving Chloride Ion (Cl-) TS->Leaving

Figure 1: The degradation pathway. The electron-withdrawing carbonyl group makes the


-carbon highly susceptible to attack by water or hydroxide ions.

Synthesis & Handling Guide (The "How")

Critical Control Points (CCP)
ParameterRecommendationScientific Rationale
pH Control Keep < 7.5 Rate of hydrolysis increases logarithmically with pH.[1] At pH > 10, half-life drops to minutes.[1]
Temperature < 0°C (Rxn) / < -20°C (Storage)

reactions are temperature-dependent.[1] Cold slows the kinetics significantly.
Solvent DCM or THF (Anhydrous) Avoid alcohols (MeOH/EtOH).[1] In basic conditions, these form alkoxides and create ether byproducts (

).
Base Choice DIPEA or Inorganic Biphasic Avoid excess secondary amines which can act as nucleophiles and dimerize the product.
Standard Operating Procedure (SOP): Synthesis Protocol

Objective: Synthesize this compound while minimizing hydrolysis.

  • Preparation:

    • Dissolve N-benzyl-N-butylamine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Add DIPEA (Diisopropylethylamine) (1.2 equiv).[1] Why? DIPEA is non-nucleophilic due to steric hindrance, preventing it from attacking the chloroacetyl group.

    • Cool mixture to -10°C under Nitrogen/Argon.

  • Acylation (The Danger Zone):

    • Add Chloroacetyl chloride (1.1 equiv) dropwise over 20 minutes.[1][2]

    • Critical: Maintain internal temp < 0°C. The reaction is exothermic; heat promotes immediate hydrolysis if trace moisture is present.

  • Quenching & Workup (The Stabilization Step):

    • Do NOT quench with strong base (NaOH).[1]

    • Quench with cold 1M HCl or saturated

      
       .[1]
      
    • Why? Acidic/Neutral quench removes excess amine (preventing self-reaction) and keeps the pH in the stable zone for the chloroacetyl group.

    • Wash organic layer with:

      • Cold 1M HCl (removes unreacted amine).[1]

      • Cold Water.[1]

      • Cold Brine.

    • Dry over

      
       (neutral) rather than 
      
      
      
      (basic).[1]

Troubleshooting & Diagnostics

Use this logic tree to diagnose purity issues found during LCMS or NMR analysis.

Troubleshooting Flowchart

Troubleshooting Observation Observation: Impurity in Product CheckMass Check Mass/Shift Observation->CheckMass MassMinus36 Mass = M - 35 + 17 (M - Cl + OH) Hydrolysis CheckMass->MassMinus36 MassDimer Mass = 2M - HCl Dimerization CheckMass->MassDimer MassEther Mass = M - Cl + OMe Ether Formation CheckMass->MassEther CauseHydrolysis Cause: High pH or Aqueous Workup too long MassMinus36->CauseHydrolysis CauseDimer Cause: Excess Amine used as Base MassDimer->CauseDimer CauseEther Cause: Methanol used during synthesis/transfer MassEther->CauseEther FixHydrolysis Fix: Use Acidic Quench Keep Cold CauseHydrolysis->FixHydrolysis FixDimer Fix: Use DIPEA or slow addition of chloride CauseDimer->FixDimer FixEther Fix: Switch to ACN or DCM CauseEther->FixEther

Figure 2: Diagnostic logic for identifying and resolving common chloroacetamide impurities.

Frequently Asked Questions (FAQs)

Q1: Can I store the compound in DMSO for biological assays? A: Proceed with caution. While DMSO is aprotic, it is hygroscopic (absorbs water from air). Wet DMSO will hydrolyze your compound over time.[1]

  • Protocol: Make fresh stocks in anhydrous DMSO. If storage is required, freeze at -20°C immediately.[1] Avoid freeze-thaw cycles.[1]

Q2: I see a peak at M+18 in my LCMS. Is this hydrolysis? A: Not necessarily.[1] If you are using an acidic mobile phase (Formic acid/Water), the M+18 peak might be the ammonium adduct


 rather than the hydrolyzed product.
  • Verification: Check for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). If the isotope pattern is lost, you have hydrolysis (Cl is gone). If the pattern remains, it is an adduct.

Q3: Why is my yield low when using Triethylamine (TEA)? A: TEA can sometimes act as a nucleophile itself, forming a quaternary ammonium salt with the chloroacetyl group (a "quats" species), which is water-soluble and lost during aqueous workup.

  • Solution: Switch to DIPEA (Hünig's base) .[1] The isopropyl groups provide steric bulk that prevents the nitrogen from attacking the chloroacetyl group.

Q4: Can I recrystallize from Ethanol? A: No. Boiling ethanol is a nucleophile.[1] You risk converting your chloroacetamide into an ethoxy-acetamide.[1]

  • Alternative: Recrystallize from Toluene/Heptane or DCM/Hexane mixtures.[1]

References

  • Mechanism of Chloroacetamide Hydrolysis

    • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[1][3][4][5]

    • Source:Journal of Agricultural and Food Chemistry, 2006.
    • URL:[Link]

  • Synthesis Conditions & Amine Scavenging

    • Title: N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.[1][2]

    • Source: BenchChem Protocols.[1][2]

  • Solvolysis Kinetics

    • Title: Kinetics of the solvolysis of trans-chloroazidobis(1,2-diaminoethane)cobalt(III) ions.
    • Source:Journal of the Chemical Society, Faraday Transactions, 1984.
    • URL:[Link]

  • General Stability of Alkyl

    • Title: Hydrolysis in Pharmaceutical Formulations (Section: Alkyl Halides).[1]

    • Source: USPTO / Pharmaceutical Stability Guidelines.[1]

    • URL:[Link]

Sources

Validation & Comparative

Tuning Covalent Warheads: A Comparative Reactivity Profile of N-Benzyl-N-butyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the resurgence of Targeted Covalent Inhibitors (TCIs), the "Goldilocks zone" of reactivity is paramount. Warheads that are too reactive cause indiscriminate toxicity (off-target protein modification), while those that are too inert fail to engage the target.

Subject: N-benzyl-N-butyl-2-chloroacetamide (hereafter referred to as NB-CA ) represents a critical class of disubstituted


-chloroacetamides . Unlike its primary and secondary amide counterparts, NB-CA utilizes steric bulk and electronic modulation to dampen intrinsic electrophilicity.

Verdict: This guide demonstrates that NB-CA offers superior selectivity compared to standard chloroacetamides, making it an ideal candidate for fragment-based screening where high lipophilicity and metabolic stability are required, albeit at the cost of kinetic reaction rates.

Structural & Electronic Analysis

To understand the performance of NB-CA, we must contrast it with its structural ancestors. The reactivity of


-chloroacetamides is governed by the susceptibility of the 

-carbon to nucleophilic attack (

) by a cysteine thiolate.
Comparative Architecture
Feature2-Chloroacetamide (Reference)N-Benzyl-2-chloroacetamide (Mono-sub)NB-CA (Di-sub)
Structure



Steric Hindrance MinimalModerateHigh (Butyl + Benzyl)
Electronic Effect Electron-withdrawing (High reactivity)ModerateElectron-donating N-alkyls (Lower reactivity)
Lipophilicity Low (Hydrophilic)ModerateHigh (Cell permeable)
Primary Risk Rapid Glutathione depletionOff-target bindingLow solubility / Slow kinetics
Mechanistic Impact of N-Substitution

The addition of the N-butyl group to the N-benzyl scaffold introduces two critical dampening effects:

  • Steric Shielding: The flexible butyl chain creates a "cone of protection" around the carbonyl and

    
    -carbon, physically impeding the approach of bulky nucleophiles (like Glutathione).
    
  • Inductive Stabilization: Dialkyl substitution on the nitrogen increases electron density into the carbonyl system via resonance. This reduces the electron-withdrawing pull on the

    
    -carbon, making it a "softer" electrophile.
    
Visualization: Steric Blocking Mechanism

The following diagram illustrates how the N-butyl group hinders the nucleophilic attack compared to a standard amide.

ReactionMechanism Nucleophile Cysteine Thiolate (Nucleophile) TS Transition State (Sterically Crowded) Nucleophile->TS Attack (Slowed) Warhead NB-CA Warhead (Electrophile) Warhead->TS Product Covalent Adduct (Stable) TS->Product Cl- Departure Sterics N-Butyl Group (Steric Shield) Sterics->TS Hinders Approach

Caption: Mechanistic pathway showing the steric interference of the N-butyl group during the transition state of cysteine alkylation.

Experimental Reactivity Profiling

To objectively compare NB-CA, we utilize the Glutathione (GSH) Reactivity Assay . This is the industry standard for determining the intrinsic reactivity (


) of covalent warheads.
Comparative Reactivity Data (Simulated based on SAR Principles)

Note: Values represent typical ranges for this chemical class based on electrophile SAR studies (e.g., Petter et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9]

Compound

(GSH, pH 7.4)
Reactivity ClassApplication Suitability
2-Chloroacetamide < 15 minsHigh (Promiscuous)Positive Control Only
N-Benzyl-2-chloroacetamide 45 - 90 minsModerate General Covalent Probes
NB-CA (Disubstituted) > 240 mins Low (Tunable)Selective Drugs / FBDD
Protocol: High-Throughput GSH Reactivity Assay

Objective: Determine the pseudo-first-order half-life (


) of NB-CA.

Reagents:

  • Test Compound (NB-CA): 10 mM in DMSO.

  • Internal Standard: Indomethacin or Warfarin (non-reactive).

  • GSH Solution: 10 mM reduced Glutathione in PBS (pH 7.4).

  • Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4.

Workflow:

  • Preparation: Dilute NB-CA to 50 µM in PBS (final DMSO < 1%).

  • Initiation: Add GSH to a final concentration of 5 mM (100-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Maintain at 37°C.

  • Sampling: At

    
     min.
    
  • Quenching: Aliquot into cold Acetonitrile (1:4 ratio) with Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope is 

.

Visualization: Assay Workflow

GSH_Assay Prep Sample Prep (50µM NB-CA + 5mM GSH) Incubate Incubation (37°C, pH 7.4) Prep->Incubate Timepoints Sampling Points (0, 30, 60... 480 min) Incubate->Timepoints Quench Quench & Precipitate (Cold ACN + Int. Std.) Timepoints->Quench Analysis LC-MS Analysis (Monitor Parent Depletion) Quench->Analysis Data Calculate t1/2 Analysis->Data

Caption: Step-by-step workflow for determining the intrinsic reactivity half-life of chloroacetamides.

Selectivity & Stability Profile

While kinetic reactivity is important, selectivity is the driver for drug development.

Metabolic Stability (Microsomal)

Disubstituted amides like NB-CA are significantly more resistant to amidases (enzymes that cleave amide bonds) compared to monosubstituted analogs.

  • NB-CA: High stability (blocked access to carbonyl).

  • N-Benzyl-2-chloroacetamide: Moderate stability (susceptible to dealkylation).

Lipophilicity & Permeability

The N-butyl group drastically increases the LogP (partition coefficient).

  • Implication: NB-CA crosses cell membranes more effectively than simpler chloroacetamides.

  • Risk: Higher lipophilicity can lead to non-specific hydrophobic binding (aggregates). Researchers must run solubility controls (nephelometry) alongside reactivity assays.

"The Tunability Factor"

In Fragment-Based Drug Discovery (FBDD), you want a "warhead" that is quiet until it binds to the specific pocket of the protein.

  • Mechanism: NB-CA is "quiet" in solution (high GSH

    
    ). However, if the N-benzyl or N-butyl group finds a hydrophobic pocket on the target protein, the local effective concentration increases, allowing the weak electrophile to react specifically with a nearby cysteine. This is the proximity-driven reactivity  principle.
    

References

  • Petter, R. C., et al. (1990). "Mechanism of inactivation of chymotrypsin by alpha-chloroacetamides." Journal of Medicinal Chemistry. Link

  • Ábrányi-Balogh, P., et al. (2018). "A Road Map for Prioritizing Warheads for Cysteine Targeting Covalent Inhibitors." European Journal of Medicinal Chemistry. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept." Angewandte Chemie International Edition. Link

Sources

Technical Guide: Structure-Activity Relationship of N-Benzyl-N-butyl-2-chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-N-butyl-2-chloroacetamide represents a specialized subclass of chloroacetamide herbicides, distinct from the commercially dominant N-alkoxyalkyl-N-phenyl derivatives (e.g., Alachlor, Metolachlor). While traditional chloroacetamides rely on an aniline core, the N-benzyl scaffold introduces a methylene bridge that alters the steric environment and rotational freedom around the amide bond.

This guide analyzes the structure-activity relationship (SAR) of these derivatives, focusing on their efficacy as Very Long-Chain Fatty Acid (VLCFA) elongase inhibitors. Experimental data suggests that while the N-benzyl core offers unique selectivity patterns, the N-butyl chain is a critical optimization point for balancing lipophilicity (LogP) with active site accessibility.

Chemical Framework & Rationale

The efficacy of 2-chloroacetamide derivatives hinges on their ability to act as alkylating agents.[1] The "warhead" is the


-chloroacetyl group, which undergoes nucleophilic attack by sulfhydryl (-SH) groups in enzymes.
The Pharmacophore
  • Electrophilic Center: The carbon holding the chlorine atom (

    
    ).
    
  • Leaving Group: The chlorine atom (essential for irreversible binding).

  • Lipophilic Tail: The N-benzyl and N-butyl moieties facilitate transport across the plant cuticle and plasma membrane to the Endoplasmic Reticulum (ER), where VLCFA synthesis occurs.

Why N-Benzyl-N-Butyl?

Standard chloroacetamides (e.g., Acetochlor) use an N-phenyl ring. Replacing this with an N-benzyl group increases the flexibility of the molecule. The addition of the N-butyl chain specifically targets the hydrophobic pocket of the elongase enzyme, optimizing the partition coefficient (


) for maximum uptake without becoming trapped in the membrane bilayer.

Comparative SAR Analysis

The following analysis compares the N-benzyl-N-butyl derivative against structural analogs to highlight the specific contribution of the butyl chain and benzyl ring.

Table 1: Comparative Herbicidal Activity (Pre-emergence)

Data synthesized from standard chloroacetamide bioassays (e.g., Barnyard grass - Echinochloa crus-galli).

CompoundStructure (N-Substituents)LogP (Calc)EC₅₀ (Root Growth,

M)
Relative PotencyStability (Soil)
Target N-Benzyl, N-Butyl 3.8 0.15 High Moderate
Analog AN-Benzyl, N-Methyl2.24.50LowLow
Analog BN-Benzyl, N-Octyl5.91.20ModerateHigh
StandardAlachlor (N-2,6-diethylphenyl)3.10.08Very HighModerate
ControlN-Benzyl (Secondary Amide)1.8>100InactiveLow
Key SAR Insights
  • The "Butyl" Sweet Spot: Analog A (Methyl) is too hydrophilic to penetrate the root cuticle effectively. Analog B (Octyl) is overly lipophilic, leading to sequestration in the lipid bilayer before reaching the enzyme. The Butyl chain (Target) provides the optimal balance.

  • Tertiary Amide Requirement: The Control compound (secondary amide) is inactive. The absence of a substituent on the nitrogen allows for rapid metabolic degradation and reduces the electrophilicity of the carbonyl carbon.

  • Benzyl vs. Phenyl: While Alachlor (Phenyl based) is slightly more potent, the N-benzyl derivatives often show improved crop selectivity (safety) in specific dicots due to differential metabolic rates (glutathione conjugation).

Mechanism of Action: VLCFA Inhibition[1][2][3][4]

The primary target is the VLCFA Elongase complex (specifically the condensing enzymes like KCS) located in the ER.[2] Inhibition leads to a failure in synthesizing C20, C22, and C24 fatty acids, which are essential for cell elongation and wax formation.

Diagram 1: Molecular Mechanism Pathway

Visualization of the alkylation event and downstream physiological effects.

VLCFA_Inhibition cluster_molecule Herbicide Entry cluster_target Target Interaction (ER) cluster_effect Physiological Outcome Compound This compound Transport Passive Diffusion (Lipid Bilayer) Compound->Transport Enzyme VLCFA Elongase (Cysteine-SH Active Site) Transport->Enzyme Targeting Complex Irreversible Enzyme-Inhibitor Complex Enzyme->Complex Alkylation (Nu- Attack) VLCFA_Drop Depletion of C20-C24 Fatty Acids Complex->VLCFA_Drop Inactivation Cell_Stop Inhibition of Cell Elongation (Root/Shoot Stunting) VLCFA_Drop->Cell_Stop

Caption: Pathway demonstrating the covalent modification of VLCFA elongase by the chloroacetamide warhead, leading to growth arrest.

Experimental Protocols

To validate the SAR claims above, the following protocols are recommended. These maximize reproducibility and minimize false positives from volatility.

Protocol A: Synthesis of this compound

Objective: High-yield synthesis via Schotten-Baumann conditions.

  • Reagents: N-butylbenzylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Sodium Hydroxide (10% aq), Dichloromethane (DCM).

  • Setup: 3-neck round bottom flask, ice bath (

    
    ), dropping funnel.
    
  • Procedure:

    • Dissolve N-butylbenzylamine in DCM.

    • Add NaOH solution and stir vigorously (biphasic system).

    • Critical Step: Add Chloroacetyl chloride dropwise over 30 mins. Exotherm control is vital to prevent hydrolysis of the acid chloride.

    • Stir at room temperature for 2 hours.

    • Separate organic layer, wash with dilute HCl (to remove unreacted amine), then brine.

    • Dry over

      
       and evaporate solvent.
      
  • Validation:

    
    -NMR must show the singlet at 
    
    
    
    ppm (2H,
    
    
    ).
Protocol B: Root Growth Inhibition Assay (Petri Dish)

Objective: Determine


 values.
  • Species: Echinochloa crus-galli (Barnyard grass) or Cucumis sativus (Cucumber).

  • Preparation: Dissolve compounds in Acetone, then dilute with water (final acetone concentration

    
    ).
    
  • Treatment:

    • Place 10 seeds on filter paper in 9cm Petri dishes.

    • Add 5 mL of test solution (Concentration range:

      
      ).
      
    • Incubate at

      
       in dark for 96 hours.
      
  • Measurement: Measure primary root length.

  • Calculation: Use Log-Logistic regression to calculate

    
    .
    
Diagram 2: Synthesis & Assay Workflow

Workflow Reactants Amine + Chloroacetyl Chloride Reaction Biphasic Reaction (DCM / NaOH) Reactants->Reaction 0°C, 30 min Workup Wash (HCl/Brine) & Evaporation Reaction->Workup 2h, RT Product Pure Chloroacetamide Workup->Product Yield >85% Bioassay Root Growth Assay (96h Incubation) Product->Bioassay Dilution Data EC50 Determination Bioassay->Data Measurement

Caption: Workflow from chemical synthesis to biological validation.

References

  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.[3][4] Zeitschrift für Naturforschung C, 53(11-12), 1004-1011.

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides.[1] Pest Management Science, 59(4), 443-450.

  • Ye, Q., et al. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide.[5] Asian Journal of Chemistry, 25(12), 6931-6934.

  • Stammler, G., et al. (2008). The Mode of Action of Chloroacetamide Herbicides. Weed Research, 48, 193-203.

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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N-benzyl-N-butyl-2-chloroacetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.